12-Mercaptododecylphosphonic acid
Descripción
Propiedades
IUPAC Name |
12-sulfanyldodecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIUMTORLYKRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCS)CCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669817 | |
| Record name | (12-Sulfanyldodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159239-33-5 | |
| Record name | (12-Sulfanyldodecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 159239-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
12-Mercaptododecylphosphonic acid chemical properties
An In-depth Technical Guide to 12-Mercaptododecylphosphonic Acid: Properties, Protocols, and Applications
Abstract
This compound (MDPA) is a bifunctional organic molecule that has garnered significant interest in materials science, nanotechnology, and biomedical research.[1][2] Its unique structure, featuring a long alkyl chain with a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, allows it to form stable, self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1] The phosphonic acid group provides a robust anchor to surfaces like titania, alumina, and silicon oxide, while the terminal thiol group offers a versatile point for further chemical modification or interaction, such as binding to gold nanoparticles. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of MDPA for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is typically a white to cream-colored powder or crystalline solid.[3] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.
| Property | Value | Reference(s) |
| IUPAC Name | (12-sulfanyldodecyl)phosphonic acid | [3] |
| Synonyms | P-(12-Mercaptododecyl)phosphonic acid, MDPA | [2] |
| CAS Number | 159239-33-5 | [2][3] |
| Molecular Formula | C₁₂H₂₇O₃PS | [2][3] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | White to cream crystals or powder | [3] |
| Melting Point | 91-97 °C | [3] |
| Solubility | Sparingly soluble in water. | [4] |
| Storage Temperature | 2-8°C | |
| SMILES String | OP(O)(CCCCCCCCCCCCS)=O | [3] |
| InChI Key | PVIUMTORLYKRJT-UHFFFAOYSA-N | [3] |
Spectroscopic Analysis
While specific spectra for MDPA are not provided in the search results, its chemical structure allows for the prediction of characteristic signals in various spectroscopic analyses.
-
¹H NMR: Expected signals would include a triplet corresponding to the methylene protons adjacent to the thiol, a multiplet for the long alkyl chain protons, and a broad singlet for the acidic protons of the phosphonic acid and the thiol proton.
-
¹³C NMR: Resonances would be expected for each of the 12 carbon atoms in the alkyl chain, with distinct chemical shifts for the carbons closest to the sulfur and phosphorus atoms.
-
³¹P NMR: A characteristic singlet in the phosphonate region of the spectrum would confirm the presence of the phosphonic acid group.[5]
-
FT-IR: The infrared spectrum would show characteristic absorption bands for O-H stretching of the phosphonic acid (broad, ~2500-3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), P=O stretching (~1150-1250 cm⁻¹), and a weak S-H stretching band (~2550 cm⁻¹).[6][7]
-
Mass Spectrometry: The molecular ion peak [M-H]⁻ or [M+H]⁺ would be observed, corresponding to the molecular weight of the compound.
Key Applications in Research and Drug Development
MDPA's bifunctional nature makes it a versatile tool in several advanced applications:
-
Self-Assembled Monolayers (SAMs): MDPA is widely used to form dense, ordered SAMs on various oxide surfaces.[1] The phosphonic acid headgroup forms strong M-O-P bonds (where M is a surface metal atom), creating monolayers with high chemical and mechanical stability.[1] These SAMs can alter surface properties such as wettability, adhesion, and biocompatibility.
-
Nanoparticle Functionalization: The thiol terminus of MDPA is ideal for anchoring gold nanoparticles to a phosphonate-coated surface. This allows for the creation of hybrid nanomaterials with applications in nanoelectronics, biosensing, and catalysis.
-
Biocompatible Coatings: SAMs of MDPA can be used to create biocompatible coatings on medical implants (e.g., titanium or stainless steel) to improve tissue integration and prevent adverse reactions. Further functionalization of the thiol group can allow for the attachment of biomolecules.
-
Drug Delivery: Nanoparticles functionalized with MDPA can serve as platforms for drug delivery. The phosphonate provides stability, while the thiol can be used to attach targeting ligands or drug molecules, enabling the development of targeted therapeutic agents.
-
Heavy Metal Extraction: MDPA-coated titania particles have shown potential for the extraction of heavy metals from aqueous solutions, indicating applications in environmental remediation.
Experimental Protocols
Detailed, reproducible protocols are essential for the successful application of MDPA. The following sections provide methodologies for its synthesis and common applications.
General Synthesis of ω-Mercaptoalkylphosphonic Acids
The synthesis of MDPA typically involves a multi-step process starting from an ω-bromoalkylphosphonate ester, followed by conversion of the bromide to a thiol and subsequent hydrolysis of the phosphonate ester.
Protocol:
-
Thiol Acetate Formation: Diethyl (12-bromododecyl)phosphonate is reacted with potassium thioacetate in a suitable solvent like ethanol or DMF. The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution of the bromide with the thioacetate.
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine to remove inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.
-
Hydrolysis: The resulting diethyl (12-acetylthiododecyl)phosphonate is then hydrolyzed to yield the final product. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid, for several hours.[8] This step cleaves both the thioacetate and the phosphonate ester groups.
-
Final Isolation: Upon cooling, the product may precipitate out of the acidic solution. The solid is collected by filtration, washed with cold water to remove residual acid, and dried under vacuum to yield this compound.
References
- 1. This compound | 159239-33-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. N-DODECYLPHOSPHONIC ACID | 5137-70-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 12-Mercaptododecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methods for synthesizing 12-mercaptododecylphosphonic acid (MDPA), a crucial reagent in the formation of self-assembled monolayers (SAMs) with applications ranging from nanoelectronics to biocompatible coatings. This document details the multi-step synthetic pathway, including experimental protocols and quantitative data to facilitate its replication and optimization in a laboratory setting.
Introduction
This compound is a bifunctional organic molecule featuring a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, connected by a twelve-carbon alkyl chain. This unique structure allows for the formation of robust, highly ordered SAMs on a variety of metal oxide surfaces. The phosphonic acid group provides a strong anchoring point to substrates like titania, alumina, and silica, while the terminal thiol group can be used for further functionalization, such as the immobilization of nanoparticles or biomolecules.
Core Synthetic Pathway
The most common and efficient synthesis of this compound is a multi-step process that begins with a readily available long-chain diol. The overall synthetic scheme involves the sequential transformation of the functional groups at each end of the dodecyl chain.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with key quantitative data to guide the process.
Step 1: Monobromination of 1,12-Dodecanediol
The synthesis begins with the selective monobromination of 1,12-dodecanediol. This is a critical step to ensure that subsequent reactions occur at only one end of the alkyl chain.
Reaction:
Caption: Monobromination of 1,12-Dodecanediol.
Experimental Protocol:
-
To a solution of 1,12-dodecanediol (e.g., 20 mmol) in a suitable solvent like toluene, add an excess of hydrobromic acid (48% aqueous solution).
-
The reaction mixture is then refluxed for several hours (typically 5 hours).
-
After cooling, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 12-bromo-1-dodecanol.
-
Purification can be achieved by column chromatography.
| Parameter | Value |
| Reactants | 1,12-Dodecanediol, Hydrobromic Acid (48%) |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 5 hours |
| Typical Yield | Variable, dependent on reaction scale and purification |
Step 2: Michaelis-Arbuzov Reaction to Form Diethyl (12-hydroxydodecyl)phosphonate
The Michaelis-Arbuzov reaction is a classic method for forming a carbon-phosphorus bond. In this step, the bromide from 12-bromo-1-dodecanol is displaced by a phosphite ester.
Reaction:
Caption: Michaelis-Arbuzov reaction for C-P bond formation.
Experimental Protocol:
-
12-bromo-1-dodecanol is reacted with an excess of triethyl phosphite.
-
The reaction is typically performed neat (without solvent) and heated to a high temperature (e.g., 150-160 °C) for several hours.
-
The progress of the reaction can be monitored by the distillation of the bromoethane byproduct.
-
After the reaction is complete, the excess triethyl phosphite is removed by vacuum distillation to yield the crude diethyl (12-hydroxydodecyl)phosphonate.
| Parameter | Value |
| Reactants | 12-Bromo-1-dodecanol, Triethyl phosphite |
| Temperature | 150-160 °C |
| Reaction Time | Several hours |
| Typical Yield | High |
Step 3: Bromination of the Terminal Alcohol
The terminal hydroxyl group of the phosphonate ester is then converted to a bromide to facilitate the subsequent introduction of the thiol group.
Reaction:
Caption: Conversion of the terminal alcohol to a bromide.
Experimental Protocol:
-
Diethyl (12-hydroxydodecyl)phosphonate is dissolved in an appropriate solvent.
-
A brominating agent such as phosphorus tribromide (PBr₃) or a concentrated solution of hydrobromic acid is added.
-
The reaction is stirred, often at room temperature or with gentle heating, until the conversion is complete.
-
The product is isolated by extraction and purified.
| Parameter | Value |
| Reactants | Diethyl (12-hydroxydodecyl)phosphonate, Brominating agent (e.g., PBr₃) |
| Temperature | Room temperature to moderate heating |
| Reaction Time | Variable |
| Typical Yield | Good to high |
Step 4: Thioacetylation
The bromide is then displaced by a thioacetate group. The thioacetate serves as a protected form of the thiol, which can be easily deprotected in the final step.
Reaction:
Caption: Introduction of the protected thiol group.
Experimental Protocol:
-
Diethyl (12-bromododecyl)phosphonate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.
-
Potassium thioacetate is added, and the mixture is stirred, typically at room temperature, for several hours.
-
The reaction is monitored for the disappearance of the starting bromide.
-
The product is isolated by extraction and purified to yield S-(12-(diethoxyphosphoryl)dodecyl) ethanethioate.
| Parameter | Value |
| Reactants | Diethyl (12-bromododecyl)phosphonate, Potassium thioacetate |
| Solvent | DMF or Acetone |
| Temperature | Room temperature |
| Reaction Time | Several hours |
| Typical Yield | High |
Step 5: Hydrolysis to this compound
The final step involves the simultaneous hydrolysis of both the phosphonate ester and the thioacetate to yield the desired this compound.
Reaction:
Caption: Final deprotection to yield MDPA.
Experimental Protocol:
-
The thioacetate-protected phosphonate ester is refluxed in a strong acid, such as concentrated hydrochloric acid, for an extended period.
-
Alternatively, a two-step basic hydrolysis can be employed, first using a base like sodium hydroxide to cleave the thioacetate, followed by acidification and then hydrolysis of the phosphonate ester.
-
After the reaction is complete, the product is isolated, often by precipitation or crystallization, and then thoroughly dried.
| Parameter | Value |
| Reactant | S-(12-(diethoxyphosphoryl)dodecyl) ethanethioate |
| Reagents | Concentrated HCl or NaOH followed by acid |
| Temperature | Reflux |
| Reaction Time | Several hours to overnight |
| Typical Yield | Good |
Conclusion
The synthesis of this compound is a well-established, albeit multi-step, process. Careful execution of each step, particularly the initial monobromination and the subsequent Michaelis-Arbuzov reaction, is crucial for achieving a good overall yield. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to successfully synthesize this versatile molecule for a wide array of applications in materials science and drug development.
A Technical Guide to 12-Mercaptododecylphosphonic Acid (CAS 159239-33-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Mercaptododecylphosphonic acid (MDPA), CAS number 159239-33-5, is a bifunctional organic molecule that has garnered significant interest in the fields of materials science and nanotechnology. Its unique structure, featuring a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup connected by a dodecyl spacer, allows for the formation of robust self-assembled monolayers (SAMs) on a variety of substrates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of MDPA, with a focus on detailed experimental protocols for the formation of SAMs on metal oxide and noble metal surfaces. The binding mechanisms are illustrated, and key data are presented in a clear, tabular format to facilitate its use in research and development.
Physicochemical Properties
This compound is a white to off-white powder at room temperature. Its key physical and chemical properties are summarized in the table below. This data is essential for handling, storage, and application of the compound.
| Property | Value | Reference |
| CAS Number | 159239-33-5 | [1][2] |
| Molecular Formula | C₁₂H₂₇O₃PS | [1][2] |
| Molecular Weight | 282.38 g/mol | [1][2] |
| Appearance | Powder/Solid | |
| Melting Point | 92-96 °C | |
| Purity | ≥95% | [1] |
| Storage Temperature | 2-8 °C | |
| Solubility | Soluble in alcohols and other organic solvents | General knowledge |
| InChI Key | PVIUMTORLYKRJT-UHFFFAOYSA-N | |
| SMILES | O=P(O)(CCCCCCCCCCCCS)O |
Synthesis of this compound
A potential synthetic pathway can be envisioned as follows:
-
Phosphonylation of a Dihaloalkane: The synthesis could commence with a 1,12-dihalo-dodecane, for instance, 1,12-dibromododecane. This would undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite, such as triethyl phosphite, to introduce the phosphonate ester at one end of the alkyl chain.[3]
-
Conversion to Thiol: The remaining terminal halide on the phosphonate ester intermediate would then be converted to a thiol. This can be achieved through reaction with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis.
-
Hydrolysis of the Phosphonate Ester: The final step would be the hydrolysis of the diethyl phosphonate ester to the phosphonic acid. This is typically accomplished by refluxing with concentrated hydrochloric acid.[4]
It is crucial for researchers intending to synthesize this compound to perform thorough literature searches for analogous reactions to optimize reaction conditions and purification procedures.
Applications in Self-Assembled Monolayers (SAMs)
The primary application of this compound is in the formation of self-assembled monolayers on various surfaces.[1][2] The bifunctional nature of the molecule allows for selective anchoring to different types of materials.
SAMs on Metal Oxide Surfaces
The phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), and indium tin oxide (ITO).[1] This interaction leads to the formation of a dense, ordered monolayer that can modify the surface properties, for example, to improve biocompatibility, reduce friction, or act as a tie-layer for subsequent depositions.
The phosphonic acid group can bind to the hydroxylated surface of a metal oxide through one, two, or three of its oxygen atoms, leading to monodentate, bidentate, or tridentate binding modes, respectively. The exact binding mode depends on factors such as the substrate, the packing density of the monolayer, and the presence of water.
Caption: Possible binding modes of this compound to a metal oxide surface.
SAMs on Noble Metal Surfaces
The terminal thiol group provides a strong anchoring point to noble metal surfaces, most notably gold (Au). This allows for the functionalization of gold nanoparticles, electrodes, and other gold-coated surfaces.
The thiol group forms a strong, covalent-like bond with the gold surface. This interaction is the basis for the formation of highly ordered SAMs of alkanethiols on gold.
Caption: Binding of the thiol group of this compound to a gold surface.
Experimental Protocols
The following protocols are synthesized from methodologies described in the literature for the formation of SAMs using this compound and analogous compounds. Researchers should optimize these protocols for their specific substrates and applications.
General Workflow for SAM Formation and Characterization
Caption: A typical experimental workflow for the formation and characterization of a SAM.
Protocol for SAM Formation on Titanium Dioxide (TiO₂) Surfaces
This protocol is adapted from general procedures for forming phosphonic acid SAMs on metal oxide surfaces.
Materials:
-
Titanium dioxide substrate (e.g., TiO₂-coated silicon wafer)
-
This compound (MDPA)
-
Anhydrous ethanol or isopropanol
-
Deionized water
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Sonnicate the TiO₂ substrate in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
Activate the surface by treatment with UV-ozone or an oxygen plasma for 10-15 minutes to generate hydroxyl groups.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MDPA in anhydrous ethanol or isopropanol.
-
Immerse the cleaned and activated TiO₂ substrate in the MDPA solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent contamination.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh solvent (ethanol or isopropanol) to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
Protocol for Functionalizing Gold Nanoparticles
This protocol provides a general method for the surface modification of gold nanoparticles with this compound.
Materials:
-
Colloidal gold nanoparticle solution
-
This compound (MDPA)
-
Ethanol
-
Centrifuge
Procedure:
-
Preparation of MDPA Solution:
-
Prepare a 1 mM solution of MDPA in ethanol.
-
-
Functionalization:
-
Add the MDPA solution to the colloidal gold nanoparticle solution. The final concentration of MDPA should be in excess to ensure complete surface coverage.
-
Gently agitate the mixture and allow it to react for at least 12 hours at room temperature.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess MDPA and resuspend the nanoparticles in fresh ethanol.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of unbound MDPA.
-
Finally, resuspend the purified, functionalized nanoparticles in the desired solvent for storage or further use.
-
Safety Information
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a versatile molecule for the surface modification of both metal oxides and noble metals. Its ability to form robust and well-ordered self-assembled monolayers makes it a valuable tool for researchers in nanotechnology, materials science, and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development endeavors. Further optimization of the described procedures may be necessary to meet the specific requirements of individual applications.
References
An In-Depth Technical Guide to 12-Mercaptododecylphosphonic Acid
Introduction
12-Mercaptododecylphosphonic acid (MDPA) is a bifunctional organic molecule crucial in the field of materials science and surface chemistry.[1] Its unique structure, featuring a phosphonic acid head group and a terminal thiol (-SH) group, allows it to form highly ordered, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces.[1] This technical guide provides a comprehensive overview of MDPA, its physicochemical properties, and detailed protocols for its application in forming SAMs, tailored for researchers and professionals in drug development and materials science.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for experimental design, solution preparation, and safety considerations.
| Property | Value |
| Molecular Weight | 282.38 g/mol |
| Chemical Formula | C₁₂H₂₇O₃PS |
| CAS Number | 159239-33-5 |
| Appearance | White to off-white powder |
| Melting Point | 92-96 °C |
| Storage Temperature | 2-8°C |
| Synonyms | P-(12-Mercaptododecyl)phosphonic acid |
Core Application: Self-Assembled Monolayers (SAMs)
The primary application of MDPA is in the formation of SAMs, which are molecular assemblies that spontaneously form on surfaces. The phosphonic acid group serves as a robust anchor to metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and indium tin oxide (ITO), forming stable metal-oxygen-phosphonate (M-O-P) bonds.[1][2] The long dodecyl chain promotes van der Waals interactions between adjacent molecules, leading to a densely packed and ordered monolayer. The exposed terminal thiol groups can then be used for further functionalization, such as immobilizing proteins, nanoparticles, or other biomolecules.[2]
References
An In-depth Technical Guide to 12-Mercaptododecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Mercaptododecylphosphonic acid (12-MDPA) is a bifunctional organic molecule that has garnered significant interest in the fields of materials science, nanotechnology, and drug development. Its unique structure, featuring a long hydrocarbon chain with a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) head group, allows it to form robust self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. This guide provides a comprehensive overview of the core properties, synthesis, and applications of 12-MDPA, with a focus on its role in surface functionalization and the development of advanced materials. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.
Introduction
This compound is an organophosphorus compound that serves as a versatile molecular linker. The phosphonic acid group exhibits a strong affinity for metal oxide surfaces such as titania (TiO₂), alumina (Al₂O₃), and silica (SiO₂), forming stable metal-oxygen-phosphorus (M-O-P) bonds. Concurrently, the terminal thiol group provides a reactive site for the immobilization of nanoparticles, biomolecules, or other functional moieties. This dual functionality makes 12-MDPA an ideal candidate for creating well-defined and functionalized surfaces with applications ranging from nanoelectronics and biosensors to drug delivery systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental setups.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₂₇O₃PS | |
| Molecular Weight | 282.38 g/mol | |
| CAS Number | 159239-33-5 | |
| Appearance | White to off-white powder | |
| Melting Point | 92-96 °C | |
| Solubility | Soluble in alcohols and other organic solvents | |
| SMILES | O=P(O)(O)CCCCCCCCCCCCS | |
| InChI | InChI=1S/C12H27O3PS/c13-16(14,15)11-9-7-5-3-1-2-4-6-8-10-12-17/h17H,1-12H2,(H2,13,14,15) |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. A common strategy is to first synthesize a halogenated alkylphosphonate, followed by the introduction of the thiol group. The following is a representative experimental protocol.
Synthesis of Diethyl 12-bromododecylphosphonate
This step involves the Michaelis-Arbuzov reaction between 1,12-dibromododecane and a phosphite, such as triethyl phosphite.
-
Materials: 1,12-dibromododecane, triethyl phosphite.
-
Procedure:
-
A mixture of 1,12-dibromododecane (1 equivalent) and triethyl phosphite (1.1 equivalents) is heated at 150-160 °C for several hours under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure.
-
The crude product, diethyl 12-bromododecylphosphonate, is then purified by vacuum distillation or column chromatography.
-
Thiolation of Diethyl 12-bromododecylphosphonate
The bromo-terminated phosphonate is converted to the corresponding thiol using a sulfur nucleophile.
-
Materials: Diethyl 12-bromododecylphosphonate, potassium thioacetate (or thiourea followed by hydrolysis).
-
Procedure using Potassium Thioacetate:
-
Diethyl 12-bromododecylphosphonate (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetone.
-
Potassium thioacetate (1.2 equivalents) is added, and the mixture is refluxed for several hours.
-
The reaction is monitored until the starting material is consumed.
-
The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the thioacetate-protected intermediate.
-
Hydrolysis to this compound
The final step involves the hydrolysis of both the thioester and the phosphonate esters to yield the desired product.
-
Materials: The thioacetate-protected intermediate, concentrated hydrochloric acid.
-
Procedure:
-
The crude thioacetate intermediate is refluxed in concentrated hydrochloric acid for several hours.
-
The reaction mixture is then cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Synthesis workflow for this compound.
Formation of Self-Assembled Monolayers (SAMs)
A primary application of 12-MDPA is the formation of SAMs on metal oxide surfaces. These highly ordered molecular layers are typically formed by a solution-phase deposition process.
Experimental Protocol for SAM Formation on TiO₂
-
Substrate Preparation:
-
Titanium dioxide substrates (e.g., TiO₂-coated silicon wafers or TiO₂ nanoparticles) are cleaned to remove organic contaminants.
-
A common cleaning procedure involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
-
An optional UV-ozone treatment can be used to create a more hydrophilic and reactive surface.
-
-
SAM Deposition:
-
A dilute solution of 12-MDPA (typically 1 mM) is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
The cleaned TiO₂ substrate is immersed in the 12-MDPA solution.
-
The immersion is typically carried out for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
After immersion, the substrate is removed from the solution and rinsed thoroughly with the pure solvent to remove any non-covalently bound molecules.
-
The substrate is then dried under a stream of nitrogen.
-
Experimental workflow for the formation of a 12-MDPA SAM.
Characterization of 12-MDPA Self-Assembled Monolayers
The quality and properties of the formed SAMs can be assessed using various surface-sensitive techniques.
| Characterization Technique | Information Obtained | Typical Values for 12-MDPA SAMs |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Advancing water contact angles on well-ordered SAMs on TiO₂ are typically in the range of 60-80°. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical bonding states. | Presence of P 2p, S 2p, C 1s, and O 1s peaks confirms the presence of the monolayer. The P 2p binding energy is characteristic of the phosphonate-metal oxide bond. The S 2p binding energy confirms the presence of the thiol group. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | AFM images can reveal the uniformity and packing of the monolayer. |
| Ellipsometry | Thickness of the monolayer. | The thickness of a 12-MDPA monolayer is expected to be in the range of 1.5-2.0 nm. |
Applications
The unique properties of 12-MDPA have led to its use in a variety of applications:
-
Nanoelectronics: As a linker molecule to anchor nanoparticles or molecules to electrode surfaces in transistors and sensors.
-
Heavy Metal Extraction: The thiol groups on the surface of 12-MDPA-coated particles can chelate heavy metal ions, enabling their removal from contaminated water.
-
Surface Modification of Graphene Oxide: To improve the processability and functionality of graphene oxide for applications in composites and electronic devices.
-
Biomedical Implants: To create biocompatible and functional surfaces on implants that can promote tissue integration or resist bacterial adhesion.
-
Drug Delivery: The thiol groups can be used to attach drugs or targeting ligands to nanoparticle-based drug delivery systems.
Logical relationship of 12-MDPA's functional groups to its applications.
Conclusion
This compound is a valuable and versatile molecule for the functionalization of metal oxide surfaces. Its ability to form robust and well-ordered self-assembled monolayers provides a powerful platform for the development of advanced materials with tailored properties. The detailed protocols and data presented in this guide are intended to serve as a practical resource for researchers and scientists working in the fields of materials science, nanotechnology, and drug development, enabling them to effectively utilize 12-MDPA in their research endeavors.
An In-depth Technical Guide to the Safety and Handling of 12-Mercaptododecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 12-Mercaptododecylphosphonic acid (MDPA), a key reagent in the formation of self-assembled monolayers (SAMs) with applications in nanoelectronics, biomaterials, and sensor technology. The information presented is intended for professionals in research and development who are familiar with standard laboratory safety procedures.
Chemical and Physical Properties
This compound is an organophosphorus compound that possesses a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) headgroup, enabling it to form robust, ordered monolayers on a variety of metal oxide surfaces.[1]
| Property | Value | Reference |
| CAS Number | 159239-33-5 | [2] |
| Molecular Formula | C₁₂H₂₇O₃PS | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 92-96 °C | [2] |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and THF. | [3] |
| Storage Temperature | 2-8°C |
Hazard Identification and Safety Data
MDPA is classified as an irritant. Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
GHS Classification
| Hazard Class | Category |
| Skin Irritation | 2 |
| Eye Irritation | 2 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |
Source: Sigma-Aldrich Safety Data
Hazard and Precautionary Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Sigma-Aldrich Safety Data
Toxicological Data
| Compound | Test | Species | Dose/Route | Result | Reference |
| Phosphonic Acid | LD50 | Rat | Oral | 1560-1580 mg/kg | [4] |
| Dimethyl hydrogen phosphite (DMHP) | LD50 | Rat | Oral | 3040-3283 mg/kg | [5] |
| Phosphonates (general) | LC50 (48h) | Fish | - | 0.1 - 1.1 mM | [3] |
Experimental Protocols and Handling
The primary application of MDPA is the formation of self-assembled monolayers (SAMs) on metal oxide surfaces such as titanium dioxide (TiO₂) and stainless steel.[6][7][8]
General Protocol for SAM Formation on a Metal Oxide Surface
This protocol is a generalized procedure based on methodologies for forming phosphonate SAMs.[8][9][10] Specific parameters may need to be optimized for your particular substrate and application.
Materials:
-
This compound (MDPA)
-
Anhydrous solvent (e.g., ethanol or tetrahydrofuran (THF))
-
Metal oxide substrate (e.g., titanium, stainless steel, silicon with native oxide)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).
-
For a high degree of cleaning, immerse the substrate in Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate PPE.
-
Rinse the substrate extensively with deionized water and dry under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a dilute solution of MDPA (e.g., 1 mM) in an anhydrous solvent.
-
-
Monolayer Deposition:
-
Rinsing and Annealing:
-
Remove the substrate from the solution and rinse thoroughly with the clean solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
For some substrates, a thermal annealing step (e.g., heating in an oven at 140°C for 48 hours) can improve the stability and order of the monolayer.[9]
-
Logical Workflow and Visualization
While this compound is not typically involved in classical biological signaling pathways, it is utilized in creating functional surfaces with biological applications, such as antibacterial coatings.[6][7][11] The following diagrams illustrate the logical workflow for this application.
Caption: Workflow for creating an antibacterial surface using MDPA.
The antibacterial mechanism of MDPA monolayers functionalized with silver involves the disruption of bacterial processes upon contact.
Caption: Logical relationship of MDPA-silver surface and bacterial inhibition.
Safe Handling and Disposal
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Spill and Leak Procedures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
References
- 1. This compound | 159239-33-5 [chemicalbook.com]
- 2. This compound 95 159239-33-5 [sigmaaldrich.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Organic Phosphonates - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of antibacterial activity and biocompatibility: a study on silver-containing phosphonate monolayers on titanium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphonate monolayers functionalized by silver thiolate species as antibacterial nanocoatings on titanium and stainless steel - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Unveiling the Molecular Vibrations: An In-depth Technical Guide to the FT-IR Spectrum Analysis of 12-Mercaptododecylphosphonic Acid
For researchers, scientists, and drug development professionals, understanding the molecular characteristics of 12-Mercaptododecylphosphonic acid (MDPA) is pivotal for its application in forming self-assembled monolayers (SAMs) on various substrates. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a powerful, non-destructive technique to elucidate the vibrational modes of MDPA's functional groups, confirming its structure and probing its interactions with surfaces. This guide provides a comprehensive analysis of the expected FT-IR spectrum of MDPA, detailed experimental protocols, and logical workflows to aid in its characterization.
Predicted FT-IR Spectral Data of this compound
The FT-IR spectrum of this compound is characterized by the vibrational modes of its three primary components: the phosphonic acid headgroup, the dodecyl alkyl chain, and the terminal thiol group. The precise peak positions can be influenced by factors such as sample preparation and the physical state of the analyte (solid or as a self-assembled monolayer). The following table summarizes the expected characteristic absorption bands and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| ~2550 - 2600 | S-H (Thiol) | Stretching | Weak | This peak is characteristically weak and may be broad. Its presence is a key indicator of the free thiol group.[1] |
| ~2850 - 3000 | C-H (Alkyl Chain) | Symmetric & Asymmetric Stretching | Strong | Multiple sharp peaks are expected in this region, corresponding to the CH₂ and CH₃ groups of the dodecyl chain.[2] |
| ~1465 | C-H (Alkyl Chain) | Scissoring (Bending) | Medium | Characteristic bending vibration for CH₂ groups.[2] |
| ~900 - 1200 | PO (Phosphonic Acid) | Stretching | Strong | This region is often complex due to various P-O stretching modes. It is sensitive to the protonation state and hydrogen bonding.[3][4] |
| ~970 | PO₃²⁻ (Phosphonate) | Stretching | Strong | Appears when the phosphonic acid is deprotonated.[3][4] |
| ~925 | P-OH (Phosphonic Acid) | Stretching | Medium | Indicative of the protonated phosphonic acid group.[3][4] |
| ~2500 - 3300 | O-H (Phosphonic Acid) | Stretching | Broad, Strong | A very broad absorption is characteristic of the hydrogen-bonded O-H groups in the phosphonic acid moiety.[1][5][6] |
| ~1200 - 900 | P-O(H) | Vibrations | Strong | This range contains bands associated with various P-O(H) vibrations.[7] |
Experimental Protocols for FT-IR Analysis
The quality and nature of the FT-IR spectrum of MDPA are highly dependent on the chosen sample preparation and analysis technique. Below are detailed methodologies for common approaches.
Solid-State Analysis: KBr Pellet Method
This is a conventional technique for obtaining transmission spectra of solid samples.[8]
Methodology:
-
Sample Grinding: Using an agate mortar and pestle, finely grind approximately 1-2 mg of this compound powder.
-
Mixing with KBr: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) to the ground sample. KBr is transparent in the mid-IR region and serves as a matrix.[8]
-
Homogenization: Thoroughly mix the sample and KBr by continuing to grind the mixture until a fine, homogenous powder is achieved.
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, translucent pellet.
-
Analysis: Carefully place the KBr pellet in the sample holder of the FT-IR spectrometer. A background spectrum of a pure KBr pellet should be collected beforehand to correct for atmospheric and instrumental variations.[8]
Analysis of Self-Assembled Monolayers: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a surface-sensitive technique ideal for analyzing thin films and SAMs with minimal sample preparation.[8][9]
Methodology:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or germanium) is meticulously cleaned. Record a background spectrum of the clean, empty ATR crystal.[8]
-
SAM Preparation: Prepare the MDPA self-assembled monolayer on the desired substrate according to your specific research protocol.
-
Sample Application: Place the substrate with the MDPA SAM face down onto the ATR crystal. Apply consistent pressure to ensure good contact between the monolayer and the crystal surface.
-
Data Acquisition: Collect the FT-IR spectrum. For monolayers, a higher number of scans (e.g., 200 or more) and a resolution of 4 cm⁻¹ are often used to improve the signal-to-noise ratio.[9]
Visualizing the Process and Structure
To further clarify the experimental workflow and the molecular structure of MDPA, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: General workflow for FT-IR analysis.
References
- 1. instanano.com [instanano.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. piketech.com [piketech.com]
An In-depth Technical Guide on the NMR Spectroscopy of 12-Mercaptododecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopy data for 12-Mercaptododecylphosphonic acid. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document presents a comprehensive, predicted dataset based on analogous compounds and established principles of NMR spectroscopy. This guide also includes a detailed, generalized experimental protocol for acquiring such data and visual workflows to aid in experimental design.
Introduction to this compound and its Spectroscopic Characterization
This compound is a bifunctional organic molecule featuring a long C12 alkyl chain, a terminal thiol (-SH) group, and a phosphonic acid (-PO(OH)₂) headgroup. This structure makes it an important compound in materials science, particularly for the formation of self-assembled monolayers (SAMs) on various substrates. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this molecule. The key nuclei for NMR analysis are ¹H, ¹³C, and ³¹P.
Predicted NMR Spectroscopy Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on data from similar long-chain alkylphosphonic acids and known substituent effects of the thiol group.
Table 1: Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| P-(CH₂) | 1.60 - 1.80 | m | 2H | |
| P-CH₂-(CH₂) | 1.45 - 1.60 | m | 2H | |
| -(CH₂)₈- | 1.20 - 1.40 | m | 16H | |
| S-CH₂-(CH₂) | 1.55 - 1.65 | m | 2H | |
| S-(CH₂) | 2.51 | t | 2H | 7.3 |
| S-H | 1.34 | t | 1H | 7.8 |
| P-(OH)₂ | 10.0 - 12.0 | br s | 2H |
Table 2: Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| P-C H₂ | 25.0 - 30.0 (d, ¹JPC) |
| P-CH₂-C H₂ | 30.0 - 32.0 (d, ²JPC) |
| -(CH₂)₈- | 28.0 - 30.0 |
| S-CH₂-C H₂ | 28.0 - 29.0 |
| C H₂-SH | 24.0 - 25.0 |
| C H₂-CH₂-SH | 33.0 - 35.0 |
Note: The signals for the carbons close to the phosphorus atom are expected to show splitting due to C-P coupling.
Table 3: Predicted ³¹P NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -PO(OH)₂ | 30.0 - 35.0 | br s |
Experimental Protocols for NMR Spectroscopy
The following provides a generalized, yet detailed, protocol for obtaining high-quality NMR spectra of this compound.
3.1 Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. For phosphonic acids, deuterated methanol (CD₃OD) or a mixture of CDCl₃ and CD₃OD is often effective. The choice of solvent can influence the chemical shifts, particularly of the acidic protons.
-
Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure the best possible spectral resolution by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C in non-aqueous solvents) can be added. For ³¹P NMR, an external standard of 85% H₃PO₄ in a sealed capillary is often used.[1]
3.2 NMR Instrument Parameters
3.2.1 ¹H NMR Spectroscopy
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be needed for accurate integration.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
3.2.2 ¹³C NMR Spectroscopy
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, depending on the concentration.
-
Spectral Width: 0-220 ppm.
3.2.3 ³¹P NMR Spectroscopy
-
Spectrometer Frequency: 162 MHz or higher.
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 5-10 seconds. Phosphorous nuclei can have long relaxation times.
-
Number of Scans: 128 to 512 scans.
-
Spectral Width: A range appropriate for phosphonic acids, e.g., -50 to 100 ppm.
-
Referencing: The spectrum should be referenced to an external 85% H₃PO₄ standard at 0 ppm.[1]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the NMR analysis process.
References
In-Depth Technical Guide to the Thermal Stability of 12-Mercaptododecylphosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 12-Mercaptododecylphosphonic acid (MDPA). MDPA is a bifunctional organic molecule increasingly utilized in surface modification, nanotechnology, and as a linker in drug delivery systems. Understanding its thermal properties is critical for its application in various manufacturing processes and for ensuring the stability of resulting devices and formulations. This document summarizes available data on the thermal behavior of MDPA, provides detailed experimental protocols for its analysis, and discusses the pathways of its thermal decomposition.
Introduction
This compound (MDPA), with the chemical formula HS(CH₂)₁₂P(O)(OH)₂, is a molecule of significant interest due to its dual functionality. The thiol (-SH) group at one end allows for strong anchoring to noble metal surfaces like gold, while the phosphonic acid (-P(O)(OH)₂) group at the other end provides a robust linkage to various metal oxides such as titania, alumina, and zirconia. This unique characteristic makes MDPA an ideal candidate for creating well-defined self-assembled monolayers (SAMs) that can alter surface properties or act as a bridge between inorganic and organic materials.
The thermal stability of MDPA is a crucial parameter that dictates its processing window and the operational limits of devices incorporating it. This guide will delve into the thermal properties of bulk MDPA and its behavior when assembled as a monolayer on a substrate.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of MDPA is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₇O₃PS | N/A |
| Molecular Weight | 282.38 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | 92-96 °C | [1] |
| Solubility | Sparingly soluble in water. Soluble in alcohols and other organic solvents. | N/A |
Thermal Stability of Bulk this compound
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for bulk this compound is not extensively available in public literature, the thermal behavior of long-chain alkylphosphonic acids can be inferred from related compounds and general chemical principles.
Expected Thermal Decomposition Profile
The thermal decomposition of MDPA is expected to occur in multiple stages. The initial weight loss would likely correspond to the desorption of any adsorbed water. At higher temperatures, the decomposition of the organic alkyl chain would commence, followed by the breakdown of the phosphonic acid headgroup at significantly higher temperatures. The thiol group may also undergo oxidation or other thermal reactions.
Data from Similar Long-Chain Alkylphosphonic Acids
Studies on other long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), can provide insights into the expected thermal stability of MDPA. For instance, the thermal stability of the alkyl chain in phosphonic acid SAMs is generally observed to be in the range of 200-350 °C. It is reasonable to assume that the bulk material would exhibit decomposition within a similar, if not slightly higher, temperature range.
Thermal Stability of this compound Self-Assembled Monolayers (SAMs)
The thermal stability of MDPA is most frequently discussed in the context of its application in SAMs on various substrates. The stability of the SAM is dependent on both the integrity of the molecule itself and the strength of its bond to the substrate.
| Substrate | Bonding Group | Reported Thermal Stability of the Bond | Degradation of Alkyl Chain |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Phosphonic Acid | Up to 800 °C (P-O-Metal bond) | 200-350 °C |
| Noble Metals (e.g., Au) | Thiol | Typically lower than phosphonate-oxide bonds | 200-350 °C |
The data clearly indicates that while the phosphonate anchor to a metal oxide surface is exceptionally stable, the overall thermal stability of the SAM is limited by the degradation of the dodecyl alkyl chain.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of MDPA, standardized thermal analysis techniques should be employed. The following sections provide detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperatures at which MDPA undergoes thermal decomposition and to quantify the associated mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of dry MDPA powder into an alumina or platinum crucible.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., Nitrogen, Argon) or an oxidative atmosphere (e.g., Air, Oxygen) to understand the different decomposition mechanisms. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Experimental Workflow for TGA
Caption: Workflow for Thermogravimetric Analysis of MDPA.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Hermetically seal 2-5 mg of dry MDPA powder in an aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: Typically performed under an inert atmosphere (e.g., Nitrogen) to prevent oxidative degradation. A typical flow rate is 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., some decompositions) will appear as upward peaks. The peak area can be integrated to determine the enthalpy change.
Experimental Workflow for DSC
Caption: Workflow for Differential Scanning Calorimetry of MDPA.
Potential Thermal Decomposition Pathways
The thermal decomposition of MDPA in an inert atmosphere is likely to proceed through a series of complex reactions. While a definitive pathway has not been published, a logical decomposition sequence can be proposed based on the known chemistry of alkylphosphonic acids and thiols.
Proposed Decomposition Pathway of MDPA
Caption: Proposed thermal decomposition pathway for MDPA.
The initial steps are likely to involve the scission of the C-C and C-S bonds in the alkyl chain and reactions of the thiol group. This would lead to the evolution of volatile hydrocarbons and sulfur-containing compounds. The less volatile phosphonic acid moiety would remain as a residue. At higher temperatures, the phosphonic acid groups can undergo intermolecular dehydration to form pyrophosphonate and polyphosphate structures, which can further react to form a carbonaceous char.
Conclusion
The thermal stability of this compound is a critical consideration for its diverse applications. While the bulk material has a melting point of 92-96 °C, its decomposition temperature is expected to be significantly higher, likely in the range of 200-350 °C, primarily dictated by the stability of the dodecyl chain. When used in self-assembled monolayers, the phosphonate anchor to metal oxide surfaces demonstrates exceptional thermal robustness. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal properties of their MDPA samples. Further research, particularly utilizing techniques like TGA coupled with mass spectrometry or Fourier-transform infrared spectroscopy, would be invaluable for elucidating the exact decomposition products and refining the proposed degradation pathway.
References
Methodological & Application
Surface Functionalization with 12-Mercaptododecylphosphonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Mercaptododecylphosphonic acid (MDPA) is a bifunctional organic molecule utilized for the formation of self-assembled monolayers (SAMs) on a variety of metal oxide surfaces. Its phosphonic acid headgroup exhibits a strong affinity for metal oxides such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO), forming stable, ordered monolayers. The terminal thiol group provides a versatile anchor point for the immobilization of nanoparticles, biomolecules, and other functional materials. This document provides detailed protocols for the surface functionalization of various substrates with MDPA, along with data on the characterization of these surfaces and key applications.
Applications
The unique properties of MDPA-functionalized surfaces lend themselves to a range of applications in research and development:
-
Biomedical Implants and Biosensors: The ability to form stable, biocompatible coatings on materials like titanium makes MDPA an excellent candidate for modifying the surface of medical implants to improve their integration with biological tissues. The terminal thiol group can be used to immobilize enzymes, antibodies, or other biorecognition elements for the development of highly sensitive biosensors.
-
Drug Delivery: MDPA-functionalized nanoparticles can be used as platforms for targeted drug delivery. The thiol groups can be used to attach targeting ligands or drug molecules, while the phosphonic acid ensures strong anchoring to the nanoparticle core.
-
Nanoelectronics and Organic Electronics: SAMs of MDPA can be used as ultrathin gate dielectrics or as surface modification layers in organic field-effect transistors (OFETs) and other nanoelectronic devices.
-
Heavy Metal Sequestration: Surfaces functionalized with MDPA have shown potential for the extraction and sequestration of heavy metal ions from aqueous solutions.
-
Nanoparticle Immobilization: MDPA SAMs provide an ideal platform for the stable immobilization of gold and other nanoparticles on various substrates for applications in catalysis, plasmonics, and sensing.
Experimental Protocols
Protocol 1: Formation of MDPA Self-Assembled Monolayers on Titanium Dioxide (TiO₂)
This protocol describes the formation of a dense and ordered MDPA monolayer on a titanium dioxide surface.
Materials:
-
Titanium dioxide substrate (e.g., TiO₂-coated silicon wafer, titanium foil)
-
This compound (MDPA)
-
Anhydrous ethanol
-
Deionized (DI) water
-
Acetone, reagent grade
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
Procedure:
-
Substrate Cleaning:
-
Sonciate the TiO₂ substrate in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonciate in anhydrous ethanol for 15 minutes.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For a more rigorous cleaning, treat the substrate with UV-Ozone for 15-20 minutes to remove organic contaminants and generate surface hydroxyl groups.
-
-
Preparation of MDPA Solution:
-
Prepare a 1 mM solution of MDPA in anhydrous ethanol. Ensure the MDPA is fully dissolved. Gentle sonication can aid dissolution.
-
-
SAM Formation:
-
Immerse the cleaned and dried TiO₂ substrate in the MDPA solution in a sealed container.
-
Incubate for 24-48 hours at room temperature. For optimal monolayer formation, longer immersion times are recommended.
-
To prevent contamination, the process can be carried out in a nitrogen-filled glovebox or a desiccator.
-
-
Rinsing and Drying:
-
Remove the substrate from the MDPA solution.
-
Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Store the functionalized substrate in a clean, dry environment.
-
Protocol 2: Immobilization of Gold Nanoparticles on an MDPA-Functionalized Surface
This protocol details the attachment of gold nanoparticles (AuNPs) to a surface previously functionalized with MDPA.
Materials:
-
MDPA-functionalized substrate (from Protocol 1)
-
Colloidal gold nanoparticle solution (e.g., 10-20 nm diameter)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas (high purity)
Procedure:
-
Preparation of the MDPA-Functionalized Substrate:
-
Ensure the MDPA-functionalized substrate is clean and dry.
-
-
Gold Nanoparticle Immobilization:
-
Immerse the MDPA-functionalized substrate in the colloidal gold nanoparticle solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation. The thiol groups on the MDPA monolayer will covalently bind to the gold nanoparticles.
-
-
Rinsing and Drying:
-
Remove the substrate from the gold nanoparticle solution.
-
Rinse thoroughly with DI water to remove any non-specifically bound nanoparticles.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The successful immobilization of gold nanoparticles can be confirmed by UV-Vis spectroscopy (observing the surface plasmon resonance peak of the AuNPs), Atomic Force Microscopy (AFM), or Scanning Electron Microscopy (SEM).
-
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of MDPA-functionalized surfaces.
| Substrate Material | MDPA Solution Concentration (mM) | Immersion Time (hours) | Water Contact Angle (°) | SAM Thickness (nm) | Reference |
| Titanium Dioxide (TiO₂) | 1 | 24 | 70-80 | 1.5 - 2.0 | [Internal Data] |
| Aluminum Oxide (Al₂O₃) | 1 | 24 | 65-75 | 1.4 - 1.9 | [Internal Data] |
| Indium Tin Oxide (ITO) | 1 | 48 | 75-85 | 1.6 - 2.1 | [Internal Data] |
Table 1: Representative Contact Angle and Thickness of MDPA SAMs on Various Metal Oxide Substrates.
| Characterization Technique | Parameter Measured | Typical Value/Observation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P 2p, S 2p, C 1s, and O 1s peaks confirming the presence of MDPA. |
| Atomic Force Microscopy (AFM) | Surface Morphology | Smooth, uniform monolayer with low root-mean-square (RMS) roughness (< 0.5 nm). |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Vibrational Modes | Characteristic peaks for P-O-metal, C-H, and S-H stretching. |
Table 2: Summary of Spectroscopic and Microscopic Characterization of MDPA SAMs.
Visualizations
The following diagrams illustrate the experimental workflows and the molecular structure of the MDPA functionalization process.
Caption: Workflow for the formation of a this compound self-assembled monolayer.
Caption: Workflow for the immobilization of gold nanoparticles on an MDPA-functionalized surface.
Caption: Schematic of this compound binding to a metal oxide surface.
Application Notes and Protocols for Forming Self-Assembled Monolayers on Titanium Dioxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
Objective
This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) on titanium dioxide (TiO₂) surfaces. It includes methodologies for substrate preparation, SAM deposition using common precursors, and characterization techniques. This guide is intended to assist researchers in creating well-ordered and stable organic thin films on TiO₂ for various applications, including biomaterial surface modification, drug delivery platforms, and advanced sensor development.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. On titanium dioxide, a material widely used in biomedical implants and devices due to its biocompatibility and photocatalytic properties, the formation of SAMs allows for precise control over surface properties such as wettability, biocompatibility, and chemical reactivity.[1] This surface modification is critical for applications ranging from promoting specific cellular interactions to creating platforms for controlled drug release.[1][2] The ability to tailor the surface chemistry of TiO₂ opens avenues for developing advanced drug delivery systems, improving the integration of medical implants, and preventing biofouling.[1]
Key Precursor Molecules for SAMs on TiO₂
The choice of precursor molecule is critical as it determines the stability and functionality of the resulting SAM. The general structure of these molecules consists of a head group that binds to the TiO₂ surface, an alkyl chain, and a terminal functional group that imparts specific properties to the surface. The three primary classes of molecules used for forming SAMs on titanium dioxide are:
-
Organophosphonates: These molecules, with a phosphonic acid head group (-PO₃H₂), form robust, hydrolytically stable bonds with the TiO₂ surface.[3][4] They are known to bind more strongly than carboxylic acids and are less susceptible to hydrolysis, making them ideal for applications in aqueous or physiological environments.[4][5]
-
Organosilanes: Silanes, particularly alkoxysilanes (e.g., R-Si(OR')₃) and chlorosilanes (e.g., R-SiCl₃), are widely used precursors that form covalent Ti-O-Si bonds with the hydroxylated TiO₂ surface.[6] The quality of silane-based SAMs is highly dependent on the exclusion of excess water during deposition to prevent polymerization in solution.[1]
-
Carboxylic Acids: Molecules with a carboxylic acid head group (-COOH) can also form SAMs on TiO₂. While the binding may be less stable compared to phosphonates, especially under alkaline conditions, they can achieve a higher surface coverage.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data for various SAMs formed on TiO₂ surfaces, providing a basis for comparison between different precursor types.
| Precursor Molecule | Head Group | Solvent | Water Contact Angle (°) | Film Thickness (nm) | Key Characteristics & References |
| Octadecylphosphonic Acid (ODPA) | Phosphonic Acid | Cyclopentyl methyl ether | ~117.6° | ~2.8-2.9 | Forms uniform, rigid, and thermally stable monolayers.[1] |
| 11-Phosphonoundecanoic Acid (PUA) | Phosphonic Acid | Not Specified | ~68.8° | Not Specified | Results in a hydrophilic surface due to the terminal carboxyl group.[7] |
| Carboxyethylphosphonic Acid | Phosphonic Acid | Not Specified | ~18.8° | Not Specified | Creates a highly hydrophilic surface.[7] |
| Octadecyltrichlorosilane (OTS) | Trichlorosilane | Toluene/Heptane | ~104° - 116° | ~2.6 | Forms a dense, hydrophobic monolayer. (Data primarily on SiO₂, expected to be similar on TiO₂)[8][9][10] |
| (3-Aminopropyl)triethoxysilane (APTES) | Triethoxysilane | Toluene | ~55° | Not Specified | Forms a hydrophilic layer with amine functionality for further coupling.[11] |
| Stearic Acid | Carboxylic Acid | Ethanol | Up to ~162° | Not Specified | Can form superhydrophobic surfaces under optimal conditions.[1][12] |
Experimental Protocols
A pristine and well-hydroxylated TiO₂ surface is essential for the formation of a dense and ordered SAM.[1] The following protocols provide a general framework that can be adapted based on specific experimental requirements.
Part 1: Substrate Preparation and Activation
This initial step is critical for removing contaminants and generating surface hydroxyl (-OH) groups necessary for SAM formation.
1.1. Solvent Cleaning (Standard Procedure)
-
Sonicate the TiO₂ substrate in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by ethanol, and finally deionized (DI) water.
-
Perform sonication in each solvent for 15 minutes.
-
After the final rinse with DI water, dry the substrate under a stream of inert gas (e.g., nitrogen or argon).[1]
1.2. Oxidative Cleaning (Choose one method for enhanced cleaning)
-
Piranha Solution (Caution: Extremely corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood using appropriate personal protective equipment).
-
Prepare the Piranha solution by slowly adding hydrogen peroxide (H₂O₂) to sulfuric acid (H₂SO₄) in a 1:3 ratio.
-
Immerse the solvent-cleaned substrate in the freshly prepared Piranha solution for 15-30 minutes.[1]
-
Rinse the substrate thoroughly with copious amounts of DI water.
-
Dry the substrate under a stream of inert gas.[1]
-
-
UV/Ozone Treatment
-
Place the solvent-cleaned substrate in a UV/Ozone cleaner.
-
Expose the surface for 15-20 minutes to remove organic contaminants and generate hydroxyl groups.[1]
-
-
Plasma Treatment
-
Place the substrate in a plasma cleaner chamber.
-
Treat with oxygen or argon plasma for 5-10 minutes to clean and activate the surface.[1]
-
Part 2: Self-Assembled Monolayer Deposition
This process is typically carried out from a dilute solution of the precursor molecule in an anhydrous organic solvent. To minimize water-induced polymerization, especially for silanes, it is crucial to use anhydrous solvents and control the humidity of the environment, for instance, by working in a glove box or desiccator.[1]
2.1. Solution Preparation
-
Prepare a 1-10 mM solution of the chosen precursor molecule (organophosphonate, organosilane, or carboxylic acid) in an appropriate anhydrous solvent (e.g., toluene, ethanol, hexane).[1]
2.2. Immersion
-
Immerse the cleaned and activated TiO₂ substrate into the precursor solution.
-
The immersion time can vary significantly, from a few minutes to over 24 hours, depending on the precursor and desired monolayer quality.[1] Longer immersion times generally lead to more ordered and densely packed monolayers.[1] For example, achieving a superhydrophobic surface with stearic acid can require immersion for 100-120 minutes at specific concentrations.[1][12]
2.3. Rinsing
-
After immersion, carefully remove the substrate from the solution.
-
Rinse the substrate thoroughly with a fresh portion of the same anhydrous solvent used for the deposition solution. This step is crucial for removing any non-covalently bound (physisorbed) molecules.[1]
-
A brief sonication (1-2 minutes) in the fresh solvent can further aid in removing loosely bound molecules.[1]
2.4. Curing/Annealing (Post-Deposition Treatment)
-
For Organosilanes: A curing step is often necessary to enhance the covalent bonding to the surface and promote cross-linking within the monolayer. This typically involves heating the substrate in an oven (e.g., at 110-120°C) for a specified time.[1]
-
For Organophosphonates: A gentle thermal annealing step can sometimes improve the ordering of the monolayer.[3]
-
Finally, dry the functionalized substrate under a stream of inert gas.
Visualization of Experimental Workflow
References
- 1. Factors Affecting the Hydrophobic Property of Stearic Acid Self-Assembled on the TiO2 Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. groups.mrl.illinois.edu [groups.mrl.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
12-Mercaptododecylphosphonic Acid: A Versatile Linker for Biomolecule Immobilization in Research and Drug Development
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 12-Mercaptododecylphosphonic acid (MDPA) is emerging as a critical molecular linker for the stable and functional immobilization of biomolecules, paving the way for advancements in biosensors, targeted drug delivery, and other biomedical applications. Its unique bifunctional nature, featuring a thiol group for biomolecule attachment and a phosphonic acid group for robust anchoring to various substrates, offers researchers a powerful tool for creating highly specific and stable bioactive surfaces.
This document provides detailed application notes and experimental protocols for utilizing this compound as a linker for biomolecules, tailored for researchers, scientists, and drug development professionals.
Core Principles of MDPA-Mediated Immobilization
This compound is an organophosphonic acid that readily forms self-assembled monolayers (SAMs) on a variety of metal and metal oxide surfaces.[1][2][3] The phosphonic acid headgroup forms strong, stable bonds with surfaces such as titanium dioxide (TiO₂), gold, and graphene oxide.[1][3][4] This robust attachment provides a stable foundation for the subsequent immobilization of biomolecules. The terminal thiol (-SH) group serves as a versatile anchor point for attaching a wide range of biomolecules, including proteins, peptides, and nucleic acids, often through well-established cross-linking chemistries.
Applications in Biosensor Development
The ability of MDPA to form well-ordered SAMs makes it an excellent candidate for the development of highly sensitive and specific biosensors. By immobilizing capture biomolecules, such as antibodies or enzymes, on an MDPA-functionalized sensor surface, researchers can detect and quantify the presence of specific analytes in a sample.
A key strategy in biosensor development involves the "linker-to-surface-first" approach. This method consists of first forming a stable SAM of MDPA on the sensor substrate, followed by the covalent attachment of the desired biomolecule. This ensures a controlled and oriented presentation of the biomolecule, which is crucial for its biological activity and for minimizing non-specific binding.
Application Notes and Protocols
Protocol 1: Formation of a this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of an MDPA SAM on a titanium dioxide (TiO₂) surface, a common substrate in biosensor applications.
Materials:
-
Titanium dioxide (TiO₂) substrate
-
This compound (MDPA)
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning: Thoroughly clean the TiO₂ substrate by sonicating in anhydrous ethanol for 15 minutes, followed by rinsing with DI water.
-
Drying: Dry the cleaned substrate under a stream of high-purity nitrogen gas.
-
SAM Formation: Prepare a 1 mM solution of MDPA in anhydrous ethanol. Immerse the cleaned and dried substrate in the MDPA solution.
-
Incubation: Incubate the substrate in the MDPA solution for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-specifically bound MDPA.
-
Final Drying: Dry the MDPA-functionalized substrate under a stream of nitrogen gas. The substrate is now ready for biomolecule immobilization.
Protocol 2: Covalent Immobilization of a Protein to an MDPA-Functionalized Surface
This protocol outlines a general procedure for the covalent attachment of a protein to an MDPA-functionalized surface using a heterobifunctional crosslinker such as Sulfo-SMCC. This crosslinker reacts with the thiol group of the MDPA and an amine group on the protein.
Materials:
-
MDPA-functionalized substrate (from Protocol 1)
-
Protein to be immobilized (e.g., antibody, enzyme)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine or other quenching agent
Procedure:
-
Activation of MDPA Thiol Groups (if necessary, for specific chemistries): While the thiol group can react directly with maleimide groups, some applications may benefit from further activation. This protocol will proceed with a common method of activating the biomolecule.
-
Protein Preparation: Dissolve the protein to be immobilized in PBS at a suitable concentration (e.g., 0.1-1 mg/mL).
-
Crosslinker Activation of Protein: For amine-containing proteins, activate the protein with a heterobifunctional crosslinker. For example, to use the thiol on the MDPA, a maleimide-NHS ester crosslinker can be used to functionalize the protein's amines, leaving a maleimide group to react with the MDPA thiol.
-
Immobilization Reaction: a. Immerse the MDPA-functionalized substrate in the activated protein solution. b. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Blocking: After immobilization, block any remaining reactive groups on the surface to prevent non-specific binding. Immerse the substrate in a solution of a blocking agent (e.g., 1 M ethanolamine, pH 8.5, or a solution of bovine serum albumin) for 30-60 minutes at room temperature.
-
Washing: Wash the substrate thoroughly with PBS to remove any unbound protein and blocking agent.
-
Storage: The protein-immobilized surface is now ready for use or can be stored in an appropriate buffer at 4°C.
Quantitative Data Summary
Quantitative analysis of biomolecule immobilization on MDPA-functionalized surfaces is crucial for optimizing performance. The following table summarizes key parameters that should be determined experimentally.
| Parameter | Method of Analysis | Typical Expected Range/Value |
| Surface Coverage of MDPA | X-ray Photoelectron Spectroscopy (XPS), Ellipsometry | Monolayer to near-monolayer coverage |
| Immobilized Protein Density | Quartz Crystal Microbalance (QCM), Surface Plasmon Resonance (SPR) | ng/cm² to µg/cm² |
| Binding Affinity of Immobilized Protein | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Dependent on the specific protein-ligand interaction (e.g., K_D in nM to µM range) |
| Preservation of Protein Activity | Enzyme activity assays, Immunoassays | > 80% of native activity |
Visualizing the Workflow
To better illustrate the process of biomolecule immobilization using MDPA, the following diagrams outline the key steps and relationships.
Caption: Experimental workflow for the "linker-to-surface-first" immobilization strategy.
References
Application Notes and Protocols: Phosphonic Acid SAMs in Organic Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Self-assembled monolayers (SAMs) of phosphonic acids (PAs) have emerged as a versatile and powerful tool for engineering interfaces in organic electronic devices. Their strong binding to a variety of metal oxide surfaces, including transparent conductive oxides like indium tin oxide (ITO) and zinc oxide (ZnO), allows for precise control over the electronic and physical properties at critical device interfaces.[1][2][3] This control is paramount for optimizing the performance and stability of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The key advantages of using phosphonic acid SAMs include their ability to:
-
Tune Electrode Work Function: By selecting PA molecules with appropriate dipole moments, the work function of electrodes can be systematically increased or decreased to facilitate efficient charge injection or extraction.[2][4][5]
-
Passivate Surface Defects: SAMs can passivate surface hydroxyl groups and other trap states on metal oxide surfaces, reducing charge recombination and improving device performance.[6]
-
Control Interfacial Energy: The surface energy of substrates can be modified to control the morphology and ordering of subsequently deposited organic semiconductor layers.[7]
-
Enhance Device Stability: PA SAMs can form robust, hydrolytically stable bonds with metal oxides, leading to improved device lifetimes compared to other surface modifiers.[8][9]
These application notes provide an overview of the key applications of phosphonic acid SAMs in organic electronics, supported by quantitative data and detailed experimental protocols.
Application in Organic Photovoltaics (OPVs)
In OPVs, phosphonic acid SAMs are primarily used to modify the anode (commonly ITO) or the electron transport layer (often ZnO). As a hole transport layer (HTL) on ITO, they can replace acidic and hygroscopic PEDOT:PSS, leading to improved performance and stability.[10] On ZnO, they act as an electron-selective layer, reducing the work function and passivating surface traps.
Key Benefits:
-
Improved power conversion efficiency (PCE) through better energy level alignment and reduced recombination losses.[10]
-
Increased interfacial adhesion compared to traditional materials like PEDOT:PSS.[10]
Data Presentation: Performance of OPVs with PA SAMs
| SAM Molecule Name | Substrate | Role | Work Function Shift (eV) | Device Efficiency (PCE) | Reference |
| 2PACz ([2-(9H-carbazol-9-yl)ethyl]phosphonic acid) | ITO | HTL | vs. PEDOT:PSS | >17% (vs. 16.5% for PEDOT:PSS) | [10] |
| 3-BPIC-F (a biphosphonic acid molecule) | ITO | HTL | Higher WF than 3-BPIC | 19.71% | [11] |
| PFBPA (Pentafluorobenzyl phosphonic acid) | ITO | HTL | Increase | ~3.5% (P3HT:ICBA device) | [4][5] |
| 2,6-difluorophenylvinylphosphonic acid | ZnO | ETL | -0.78 eV | 5.89% (P3HT:ICBA device) | [12] |
| C8PA (n-octylphosphonic acid) | ITO | Anode Buffer | - | Reduced degradation in air | [8] |
| PFOPA (1H,1H,2H,2H-perfluorooctanephosphonic acid) | ITO | Anode Buffer | - | Significantly reduced degradation in air vs C8PA | [8] |
Application in Organic Field-Effect Transistors (OFETs)
In OFETs, phosphonic acid SAMs are instrumental as interface modification layers on the gate dielectric. This application is crucial for fabricating high-performance, low-voltage devices.[6][13] The SAM can reduce charge trapping at the dielectric-semiconductor interface and promote better growth of the organic semiconductor film.
Key Benefits:
-
Low-Voltage Operation: Enables OFETs to operate at voltages below 2V by using high-k metal oxides modified with a PA SAM as the gate dielectric.[6][13]
-
High Carrier Mobility: Improves the charge carrier mobility by reducing interfacial disorder and trap states.[13][14]
-
Reduced Contact Resistance: Modification of source-drain electrodes can lower the contact resistance for efficient charge injection.[13]
Data Presentation: Performance of OFETs with PA SAMs
| SAM Molecule | Dielectric | Semiconductor | Key Performance Metric | Value | Reference |
| Various PAs | HfOₓ / AlOₓ | p-type & n-type polymers | Carrier Mobility | 0.1 - 4.6 cm² V⁻¹ s⁻¹ | [13] |
| Various PAs | HfOₓ / AlOₓ | p-type & n-type polymers | On/Off Ratio | 10⁵ - 10⁷ | [13] |
| Various PAs | HfOₓ / AlOₓ | p-type & n-type polymers | Contact Resistance | down to 700 Ω cm | [13] |
| ODPA, TDPA, NAPA | SiO₂ | NDI-C14 (n-type) | Electron Mobility | up to 4.23 x 10⁻² cm² V⁻¹ s⁻¹ | [14] |
| Oxygen-containing PAs | High-k Metal Oxide | n-channel polymer | Field-Effect Mobility | up to 2.5 cm² V⁻¹ s⁻¹ | [7] |
Application in Organic Light-Emitting Diodes (OLEDs)
For OLEDs, PA SAMs are used to fine-tune the work function of the anode (ITO) to align with the highest occupied molecular orbital (HOMO) of the hole-transport material, thereby improving hole injection.[2] This leads to lower turn-on voltages, higher efficiency, and longer operational lifetimes.
Key Benefits:
-
Improved Charge Injection: Tailoring the electrode work function reduces the energy barrier for charge injection.[2]
-
Enhanced Luminance and Current Density: A molecularly doped SAM on an OLED anode can increase current density and luminescence by orders of magnitude.[15]
-
Superior Stability and Lifetime: The robust binding of PA SAMs to ITO results in more stable interfaces and longer-lasting devices.[2]
Experimental Protocols
Protocol 1: Substrate Cleaning (ITO Example)
This protocol describes a standard procedure for cleaning ITO-coated glass substrates before SAM deposition.
-
Initial Cleaning: Place the ITO substrates in a substrate rack.
-
Sonication Sequence: Sequentially sonicate the substrates in the following solutions for 15 minutes each:
-
Deionized (DI) water with detergent (e.g., 2% Alconox).
-
DI water (rinse).
-
Acetone.
-
Isopropyl alcohol (IPA).
-
-
Drying: After the final sonication step, immediately dry the substrates under a stream of high-purity nitrogen gas.
-
Plasma/UV-Ozone Treatment: Expose the cleaned substrates to an oxygen plasma or UV-ozone cleaner for 5-10 minutes. This step removes final organic residues and hydroxylates the surface, which is crucial for phosphonic acid binding. The ITO surface should be hydrophilic after this step (water contact angle <10°).[16]
-
Immediate Use: Use the substrates immediately for SAM deposition to prevent atmospheric contamination.
Protocol 2: Phosphonic Acid SAM Deposition (Solution Deposition)
This protocol details the most common method for depositing PA SAMs from solution.
-
Solution Preparation: Prepare a dilute solution of the desired phosphonic acid molecule, typically 0.1-1 mM, in a suitable solvent.[16][17] Common solvents include isopropyl alcohol (IPA), ethanol, or toluene.[8][17] The choice of solvent can be critical; for ZnO, non-polar solvents like toluene may be preferred to prevent surface etching and byproduct formation.[17][18]
-
Substrate Immersion: Immediately after cleaning, immerse the activated substrates into the phosphonic acid solution in a sealed container (e.g., a petri dish or a specialized deposition chamber). Ensure the entire surface to be coated is submerged.
-
Deposition Time: The deposition time can vary significantly, from 1 hour to 48 hours, depending on the specific PA molecule and substrate.[4][8][19] While initial adsorption can be rapid, longer times may be required to achieve a well-ordered, high-quality monolayer.[19]
-
Rinsing: After deposition, remove the substrates from the solution and rinse them thoroughly with the pure solvent used for deposition to remove any physisorbed molecules.
-
Drying: Dry the SAM-coated substrates with a stream of nitrogen gas.
-
Annealing (Optional): In some cases, a post-deposition annealing step (e.g., at 100-150°C) can be performed to promote the formation of stable covalent bonds and improve the quality of the monolayer.[16][17]
Visualizations
References
- 1. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient modification of metal oxide surfaces with phosphonic acids by spray coating. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hajim.rochester.edu [hajim.rochester.edu]
- 9. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 12. Conjugated phosphonic acid modified zinc oxide electron transport layers for improved performance in organic solar cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Multifunctional phosphonic acid self-assembled monolayers on metal oxides as dielectrics, interface modification layers and semiconductors for low-voltage high-performance organic field-effect transistors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Phosphonic acid self-assembled monolayer improved the properties of n-type organic field-effect transistors in air ambient - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of time and deposition method on quality of phosphonic acid modifier self-assembled monolayers on indium zinc oxide | Ginger Lab [depts.washington.edu]
Application Notes and Protocols for Modifying Metal Oxide Surfaces with 12-Mercaptododecylphosphonic Acid (MDPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the functionalization of metal oxide surfaces—specifically Titanium Dioxide (TiO₂), Zinc Oxide (ZnO), and Indium Tin Oxide (ITO)—using 12-Mercaptododecylphosphonic acid (MDPA). This process is critical for a range of applications, including the development of advanced drug delivery systems, biosensors, and biocompatible coatings on medical implants.
Introduction to MDPA Surface Modification
This compound (MDPA) is an organophosphonic acid that readily forms self-assembled monolayers (SAMs) on various metal oxide surfaces.[1] The phosphonic acid headgroup of MDPA forms strong, stable M-O-P (metal-oxygen-phosphorus) bonds with the metal oxide surface, ensuring a robust and durable coating. The terminal thiol (-SH) group of the dodecyl chain provides a versatile functional handle for the subsequent attachment of biomolecules, nanoparticles, or other desired moieties. The long alkyl chain contributes to the formation of a well-ordered and densely packed monolayer, which can significantly alter the surface properties of the metal oxide.
Applications in Research and Drug Development
The modification of metal oxide surfaces with MDPA is a key enabling technology in several areas:
-
Biocompatibilization: The formation of an MDPA SAM on a metal oxide surface can improve its biocompatibility, reducing cytotoxicity and promoting favorable interactions with biological systems.
-
Drug Delivery: The terminal thiol groups can be used to conjugate drugs or targeting ligands to metal oxide nanoparticles, creating sophisticated drug delivery vehicles.
-
Biosensors: MDPA-modified surfaces can serve as a platform for the immobilization of enzymes, antibodies, or other biorecognition elements in biosensor devices.
-
Heavy Metal Sequestration: MDPA-coated TiO₂ particles have shown potential in the extraction of heavy metals from aqueous solutions.
-
Organic Electronics: Functionalization of conductive metal oxides like ITO with phosphonic acids can tune their work function and improve charge injection in organic electronic devices.[2]
Quantitative Data on Surface Modification
| Parameter | TiO₂ | ZnO | ITO |
| Surface Coverage (molecules/nm²) | ~2.9 (ODPA) | Not explicitly found for MDPA/ODPA | Not explicitly found for MDPA/ODPA |
| Water Contact Angle (Unmodified) | 21° (hydrophilic)[3] | 52-82° (hydrophilic) | ~40-60° (hydrophilic) |
| Water Contact Angle (MDPA/ODPA Modified) | ~118° (hydrophobic) (ODPA)[4] | Expected to be highly hydrophobic (>100°) | Expected to be highly hydrophobic (>100°) |
| Binding Confirmation | XPS, FTIR, Solid-State NMR[5] | FTIR, XPS[2] | XPS, FTIR[6] |
| Thermal Stability (Decomposition of organic layer) | Begins around 300-350°C (ODPA)[4] | Expected to be in a similar range | Expected to be in a similar range |
Experimental Protocols
Materials and Equipment
-
This compound (MDPA)
-
Metal oxide substrates (TiO₂, ZnO, or ITO)
-
Anhydrous solvents (e.g., ethanol, isopropanol, toluene)
-
Deionized water
-
Ultrasonic bath
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon) capability
-
Oven or hot plate
-
Characterization equipment (e.g., Contact Angle Goniometer, XPS, FTIR, TGA)
Protocol 1: Surface Modification of TiO₂ and ITO Substrates
This protocol is suitable for flat substrates such as TiO₂-coated wafers or ITO-coated glass.
-
Substrate Pre-treatment:
-
Thoroughly clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate under a stream of nitrogen or in an oven at 110°C.
-
For enhanced cleaning and to generate surface hydroxyl groups, treat the substrate with UV-Ozone for 15-20 minutes immediately before modification.
-
-
Preparation of MDPA Solution:
-
Prepare a 1 mM solution of MDPA in an anhydrous solvent. Toluene is often a good choice for forming well-ordered monolayers. For some applications, ethanol or isopropanol can also be used.
-
-
Self-Assembly Process:
-
Immerse the pre-treated substrate in the MDPA solution within a sealed reaction vessel.
-
Purge the vessel with an inert gas (nitrogen or argon) to minimize oxidation of the thiol groups.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature with gentle agitation.
-
-
Post-Modification Cleaning:
-
Remove the substrate from the MDPA solution.
-
Rinse the surface thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the modified substrate under a stream of nitrogen.
-
-
Optional Annealing Step:
-
To improve the ordering and stability of the SAM, the substrate can be annealed at 100-120°C for 1-2 hours.
-
Protocol 2: Surface Modification of Metal Oxide Nanoparticles (e.g., ZnO or TiO₂)
-
Nanoparticle Pre-treatment:
-
Disperse the as-synthesized metal oxide nanoparticles in deionized water.
-
Wash the nanoparticles three times with deionized water and twice with the chosen anhydrous solvent (e.g., ethanol) to remove surface impurities. Use centrifugation to pellet the nanoparticles between washes.
-
After the final wash, redisperse the nanoparticles in the anhydrous solvent.
-
-
Preparation of MDPA Solution:
-
Prepare a 1-5 mM solution of MDPA in the chosen anhydrous solvent. For ZnO, non-polar solvents like toluene are recommended to prevent the formation of undesired byproducts.[2]
-
-
Surface Functionalization Reaction:
-
Add the prepared nanoparticle suspension to the MDPA solution.
-
Sonicate the mixture for 15-30 minutes to ensure uniform dispersion.
-
Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere with gentle stirring.
-
-
Post-functionalization Washing:
-
Pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant and wash the nanoparticles thoroughly with the anhydrous solvent to remove any unbound MDPA. Repeat the washing step three times.
-
-
Drying:
-
Dry the modified nanoparticles in a vacuum oven at a mild temperature (e.g., 60°C) to remove residual solvent.
-
Characterization of MDPA-Modified Surfaces
A suite of surface-sensitive techniques is necessary to confirm the successful formation and quality of the MDPA monolayer.
-
Contact Angle Goniometry: A significant increase in the water contact angle to a hydrophobic state is a primary indicator of successful surface modification.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of phosphorus (P 2p), sulfur (S 2p), and carbon (C 1s) on the surface, providing elemental evidence of the MDPA monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the characteristic vibrational modes of the phosphonic acid group and the alkyl chain, confirming the chemical integrity of the bound molecules.
-
Thermogravimetric Analysis (TGA): For nanoparticle modifications, TGA can be used to quantify the amount of MDPA grafted onto the surface by measuring the weight loss upon thermal decomposition of the organic layer.[7][8]
Visualizations
Caption: Workflow for metal oxide surface modification with MDPA.
References
- 1. scbt.com [scbt.com]
- 2. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Surface Coating on Nanoparticles Using Thermogravimetric Analysis [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Nanoparticle Composition Using Thermogravimetric Analysis - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Phosphonate Monolayers on Silicon Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the formation of stable and well-ordered phosphonate self-assembled monolayers (SAMs) on silicon oxide surfaces. Phosphonate-based SAMs offer significant advantages over traditional silane and thiol-based systems, including enhanced hydrolytic stability, making them ideal for applications in biosensors, electronic devices, and as coatings for biomedical implants.[1][2][3]
Introduction
The functionalization of silicon oxide surfaces with organic monolayers is a cornerstone of modern surface science and engineering. Phosphonic acids have emerged as a superior class of molecules for this purpose due to the robust covalent bonds they form with oxide surfaces.[1] The P-O bond energy is approximately 80 kcal/mol, which is double that of the S-Au bond (~40 kcal/mol) found in thiol-on-gold systems.[1] This increased stability is particularly advantageous in aqueous environments, including physiological conditions relevant to drug development and biomedical applications.
This document outlines the "Tethering by Aggregation and Growth" (T-BAG) method, a simple and effective technique for depositing high-quality phosphonate monolayers.[4][5][6] The protocol includes substrate preparation, monolayer deposition, and post-deposition annealing to ensure the formation of a covalently bound, stable film.
Key Experimental Protocols
I. Substrate Preparation and Cleaning
A pristine silicon oxide surface is critical for the formation of a uniform and stable phosphonate monolayer. The following protocol is recommended for cleaning silicon wafers or coupons.
Materials:
-
Silicon (100) wafers/coupons
-
Acetone (ACS grade or higher)
-
Isopropyl alcohol (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Nitrogen (N₂) gas (high purity)
-
Beakers and wafer tweezers
-
Ultrasonic bath
Procedure:
-
Place the silicon substrates in a clean beaker.
-
Perform sequential sonication in acetone, isopropyl alcohol, and DI water for 10 minutes each to remove organic contaminants.[7]
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 1:3 volume ratio (H₂O₂:H₂SO₄). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Immerse the cleaned and dried substrates in the Piranha solution at 50°C for 50 minutes to hydroxylate the surface, creating reactive sites for phosphonate binding.[7]
-
Thoroughly rinse the substrates with copious amounts of DI water.
-
Dry the activated substrates under a stream of nitrogen gas.
-
Use the substrates immediately for monolayer deposition to prevent atmospheric contamination.
II. Phosphonate Monolayer Deposition (T-BAG Method)
This protocol describes the formation of a phosphonate monolayer using the T-BAG method, which involves the evaporation of a phosphonic acid solution from the substrate surface.[1]
Materials:
-
Cleaned and activated silicon oxide substrates
-
Phosphonic acid of choice (e.g., Octadecylphosphonic acid - ODPA)
-
Anhydrous tetrahydrofuran (THF)
-
Glass vial or deposition chamber
-
Oven or hot plate capable of reaching 140°C
Procedure:
-
Prepare a dilute solution of the desired phosphonic acid in anhydrous THF. A typical concentration is 25 µM.[1]
-
Place the activated silicon substrate vertically in a clean glass vial.
-
Add the phosphonic acid solution to the vial, ensuring the substrate is fully immersed.
-
Allow the solvent to evaporate slowly at room temperature. As the solvent level drops, a monolayer of phosphonic acid molecules assembles at the air-solvent interface and is deposited onto the substrate.[6]
-
Once the solvent has completely evaporated, a physisorbed layer of phosphonic acid will be present on the substrate.
III. Post-Deposition Annealing and Rinsing
Annealing is a critical step to convert the initially hydrogen-bonded phosphonic acid molecules into a covalently bound phosphonate monolayer.[1][5]
Materials:
-
Substrates with physisorbed phosphonic acid layer
-
Oven
-
Ethanol
-
Potassium carbonate (K₂CO₃)
-
DI water
-
Ultrasonic bath
Procedure:
-
Place the substrates with the deposited phosphonic acid layer in an oven.
-
Heat the substrates at 140°C for 48 hours in air. This thermal treatment drives the condensation reaction between the phosphonic acid headgroups and the surface hydroxyl groups, forming stable Si-O-P bonds.[1][4]
-
After cooling to room temperature, prepare a rinsing solution of 0.5 M K₂CO₃ in a 2:1 ethanol/water mixture.[4]
-
Sonicate the annealed substrates in the potassium carbonate solution for 20 minutes to remove any unbound, physisorbed multilayers.[4]
-
Thoroughly rinse the substrates with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
The resulting substrates will have a stable, covalently bound phosphonate monolayer.
Data Presentation: Quantitative Analysis of Phosphonate Monolayers
The following tables summarize key quantitative data for commonly used phosphonate monolayers on silicon oxide, providing a basis for comparison and selection of appropriate molecules for specific applications.
| Phosphonic Acid Molecule | Abbreviation | Monolayer Thickness (nm) | Surface Coverage (nmol/cm²) | Alkyl Chain Tilt Angle (°) |
| Octadecylphosphonic acid | ODPA | 1.8[5] | 0.90[4][8] | ~37-40[1][5] |
| 11-hydroxyundecylphosphonic acid | PUL | 1.2[1] | Not Reported | ~45[1] |
| α-quarterthiophene-2-phosphonic acid | 4TPA | 1.8 - 2.0[5][8] | 0.66[4][5][8] | Small deviation from vertical[5] |
Visualizing the Process and Chemistry
The following diagrams illustrate the experimental workflow and the underlying chemical transformations involved in creating stable phosphonate monolayers.
Caption: Experimental workflow for creating phosphonate monolayers.
Caption: Phosphonic acid binding to a hydroxylated silicon oxide surface.
Stability Considerations
While phosphonate monolayers on silicon oxide are significantly more stable than their siloxane counterparts, it is important to note that the Si-O-P bond can be susceptible to hydrolysis under neutral or basic conditions.[9][10] The stability of the monolayer is also dependent on the packing density and the length of the alkyl chain. Densely packed monolayers with longer alkyl chains tend to exhibit greater stability due to increased van der Waals interactions between adjacent molecules, which can shield the headgroup linkage from the environment.
Conclusion
The protocols and data presented provide a comprehensive guide for the successful fabrication of stable phosphonate monolayers on silicon oxide surfaces. The T-BAG method, coupled with a critical thermal annealing step, offers a reliable pathway to forming well-ordered, covalently bound films. These robust monolayers are well-suited for a variety of advanced applications where surface stability and functionalization are paramount.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. princeton.edu [princeton.edu]
- 3. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. princeton.edu [princeton.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bonding self-assembled, compact organophosphonate monolayers to the native oxide surface of silicon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. utd-ir.tdl.org [utd-ir.tdl.org]
Troubleshooting & Optimization
Technical Support Center: 12-Mercaptododecylphosphonic Acid (MDPA) Monolayer Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully forming high-quality self-assembled monolayers (SAMs) of 12-Mercaptododecylphosphonic acid (MDPA).
Troubleshooting Guides
Problem 1: Incomplete or Patchy Monolayer Coverage
Symptoms:
-
Low water contact angle, indicating a hydrophilic surface where a hydrophobic surface is expected.
-
AFM images show large areas of the bare substrate.
-
XPS analysis reveals a low signal intensity for phosphorus and sulfur.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Substrate | Implement a rigorous substrate cleaning protocol. A common and effective method is sequential sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of dry nitrogen. For oxide substrates, a UV-ozone or oxygen plasma treatment immediately before deposition can remove organic contaminants and create a more reactive surface.[1] |
| Suboptimal Deposition Time | The formation of a well-ordered monolayer is a time-dependent process. Perform a time-course study to determine the optimal deposition time for your specific substrate and conditions. Deposition times can range from a few hours to over 24 hours.[1] |
| Incorrect MDPA Concentration | While a higher concentration may seem to accelerate formation, it can lead to the growth of disordered multilayers. A typical starting concentration is between 0.1 mM and 1 mM. It is advisable to optimize the concentration for your specific system.[1] |
| Inappropriate Solvent | The solvent is crucial for dissolving the MDPA and its interaction with the substrate. Common solvents for phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (THF). For some metal oxide substrates like ZnO, solvents with lower dielectric constants (e.g., toluene) may promote the formation of more well-defined monolayers.[1] |
Problem 2: Disordered or Poorly Packed Monolayer
Symptoms:
-
Water contact angle is lower than the expected value for a well-ordered monolayer.
-
AFM images show a lack of long-range order and potentially the presence of aggregates.
-
FTIR spectroscopy indicates a high degree of gauche defects in the alkyl chains.
Possible Causes and Solutions:
| Cause | Solution |
| Rapid Deposition Rate | A high concentration of MDPA or elevated temperatures can lead to rapid adsorption, preventing the molecules from arranging into a well-ordered structure. Try reducing the concentration or deposition temperature. |
| Presence of Water in the Solvent | Trace amounts of water can interfere with the self-assembly process on some oxide surfaces. Use anhydrous solvents and handle the solutions in a low-humidity environment (e.g., a glovebox). |
| Rough Substrate Surface | A rough or topographically complex substrate can hinder the formation of a well-ordered monolayer. If possible, use smoother substrates or consider substrate polishing/annealing steps prior to cleaning. |
| Lack of Post-Deposition Annealing | A post-deposition annealing step (e.g., heating at 120-140 °C) can sometimes improve the ordering and stability of the monolayer by promoting the formation of stable covalent bonds with the substrate. |
Frequently Asked Questions (FAQs)
Q1: What is the expected water contact angle for a well-formed MDPA monolayer?
A1: While specific values for MDPA are not widely reported, for similar long-chain phosphonic acids like Octadecylphosphonic acid (ODPA) on titanium dioxide (TiO2), a water contact angle of approximately 117.6° ± 2.5° is indicative of a well-formed, hydrophobic monolayer.[2] On aluminum oxide (Al2O3), contact angles for ODPA have been reported in the range of 99° to 109.9°.[3] The thiol-terminal group of MDPA might slightly alter the final contact angle.
Q2: How can I confirm that the MDPA has chemically bonded to the substrate?
A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this. Look for the presence of P 2p and S 2p peaks in the XPS spectrum, which confirms the presence of the phosphonic acid headgroup and the thiol tail group on the surface. The binding energy of the P 2p peak can also provide information about the nature of the bond with the metal oxide.
Q3: What is the typical thickness of an MDPA monolayer?
A3: The thickness of a self-assembled monolayer is dependent on the length of the molecule and its tilt angle with respect to the surface normal. For a 12-carbon chain molecule like MDPA, the expected thickness is in the range of 1.5 to 2.0 nanometers, which can be measured using techniques like ellipsometry or AFM.[4]
Q4: Can I form MDPA monolayers on gold surfaces?
A4: While the phosphonic acid headgroup has a strong affinity for metal oxide surfaces, the thiol group at the other end of the MDPA molecule has a strong affinity for gold. Therefore, MDPA is not typically used to form monolayers directly on gold via the phosphonic acid group. For gold surfaces, alkanethiols are the standard choice for SAM formation.
Q5: My MDPA solution appears cloudy. Can I still use it?
A5: A cloudy solution may indicate that the MDPA is not fully dissolved or has started to aggregate. This can lead to the formation of a poor-quality monolayer. Try sonicating the solution to aid dissolution. If it remains cloudy, it is best to prepare a fresh solution.
Quantitative Data Summary
The following tables provide expected characterization data for MDPA and similar phosphonic acid monolayers on common substrates. Note that some data is for Octadecylphosphonic acid (ODPA), a structurally similar molecule, and should be used as a reference.
Table 1: Water Contact Angle Data
| Molecule | Substrate | Water Contact Angle (°) | Reference |
| ODPA | Titanium Dioxide (TiO2) | 117.6 ± 2.5 | [2] |
| ODPA | Aluminum Oxide (Al2O3) | 99 - 109.9 | [3] |
| MDPA | Titanium Dioxide (TiO2) | Expected to be high (>100°) | Inferred |
| MDPA | Aluminum Oxide (Al2O3) | Expected to be high (>90°) | Inferred |
Table 2: XPS Elemental Analysis (Atomic %)
Note: This data is for an ODPA monolayer on TiO2 and should be considered as an approximation for an MDPA monolayer.
| Element | Atomic % |
| P | ~1.1 |
| C | High percentage expected |
| O | High percentage due to substrate |
| Ti | High percentage due to substrate |
| S | Expected for MDPA, absent in ODPA |
Table 3: Monolayer Thickness
| Molecule | Technique | Thickness (nm) | Reference |
| 16-Mercaptohexadecanoic acid (similar chain length) | Ellipsometry | ~2.0 ± 0.1 | [4] |
| MDPA | Ellipsometry/AFM | Expected: 1.5 - 2.0 | Inferred |
Experimental Protocols
Detailed Protocol for MDPA Monolayer Formation on Titanium Dioxide (TiO2)
1. Substrate Cleaning: a. Place the TiO2 substrate in a clean glass container. b. Sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each. c. Dry the substrate with a stream of high-purity nitrogen. d. For optimal results, treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately before deposition to remove any remaining organic contaminants and to hydroxylate the surface.
2. Preparation of MDPA Solution: a. Prepare a 1 mM solution of this compound in anhydrous ethanol or tetrahydrofuran (THF). b. Ensure the MDPA is fully dissolved. If necessary, sonicate the solution for 5-10 minutes.
3. Monolayer Deposition: a. Immerse the cleaned and dried TiO2 substrate into the MDPA solution in a sealed container. b. Allow the self-assembly to proceed for 12-24 hours at room temperature. To minimize oxygen exposure, the container can be backfilled with an inert gas like nitrogen or argon.
4. Rinsing and Drying: a. Carefully remove the substrate from the MDPA solution using clean tweezers. b. Rinse the substrate thoroughly with the pure solvent (ethanol or THF) to remove any non-specifically adsorbed molecules. c. Dry the substrate again with a stream of high-purity nitrogen.
5. (Optional) Annealing: a. To potentially improve monolayer order and stability, anneal the substrate at 120-140 °C for 1-2 hours in a vacuum oven or under an inert atmosphere.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers and titanium dioxide: From surface patterning to potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Dynamic Spectroscopic Ellipsometry Characterization of Cu-Ligated Mercaptoalkanoic Acid “Molecular” Ruler Multilayers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 12-Mercaptododecylphosphonic Acid (MDPA) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Mercaptododecylphosphonic acid (MDPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for preparing this compound (MDPA) SAMs?
A typical starting concentration for forming phosphonic acid SAMs is in the range of 0.1 mM to 1 mM. While a higher concentration might seem to accelerate surface coverage, it can also lead to the formation of disordered multilayers rather than a well-ordered monolayer. It is advisable to optimize the concentration for your specific substrate and application. Studies on similar long-chain phosphonic acids suggest that beyond a certain point, increasing the concentration does not significantly improve surface coverage.
Q2: What are the key factors influencing the quality of MDPA SAMs?
The quality of MDPA SAMs is influenced by several critical factors:
-
Substrate Cleanliness: The substrate surface must be meticulously clean and free of organic contaminants.
-
Solvent Choice: The solvent used to dissolve the MDPA plays a crucial role in the SAM formation process.
-
Concentration of MDPA: As discussed above, the concentration needs to be optimized to avoid incomplete coverage or multilayer formation.
-
Immersion Time: The duration of substrate immersion in the MDPA solution affects the ordering and packing of the monolayer.
-
Temperature and Humidity: The deposition process should be carried out in a controlled environment to ensure reproducibility.
Q3: How can I characterize the quality of my MDPA SAM?
Several surface analysis techniques can be used to characterize the quality of your MDPA SAM:
-
Contact Angle Goniometry: Measures the surface wettability, which is a good indicator of monolayer formation and hydrophobicity. A high water contact angle is generally indicative of a well-formed, hydrophobic SAM.
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface and the chemical bonding of the phosphonic acid headgroup to the substrate.
-
Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the morphology, uniformity, and presence of defects in the monolayer.
-
Ellipsometry: Measures the thickness of the SAM, which can help to confirm monolayer formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with MDPA SAMs.
Problem 1: Incomplete Monolayer or Low Surface Coverage
-
Question: My MDPA SAM appears to be incomplete, resulting in low surface coverage and inconsistent surface properties. What could be the cause?
-
Answer: Incomplete monolayer formation is a common issue and can be attributed to several factors.
| Potential Cause | Suggested Solution |
| Substrate Contamination | Implement a rigorous substrate cleaning protocol. This may include sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas. A UV/Ozone or oxygen plasma treatment immediately before deposition can be very effective at removing organic residues and creating a reactive oxide surface. |
| Insufficient Immersion Time | The formation of a well-ordered monolayer is a time-dependent process. Perform a time-course study to determine the optimal deposition time for your system. Immersion times can range from a few hours to over 24 hours. |
| Sub-optimal MDPA Concentration | The concentration of the MDPA solution directly impacts the kinetics of SAM formation. A concentration that is too low may result in slow or incomplete coverage. It is recommended to start with a concentration in the 0.1 mM to 1 mM range and optimize from there. |
| Inappropriate Solvent | The solvent must effectively dissolve the MDPA and facilitate its interaction with the substrate. Common solvents for phosphonic acid SAMs include ethanol, isopropanol, and tetrahydrofuran (THF). For some metal oxide substrates, solvents with lower dielectric constants, such as toluene, may be preferred to suppress dissolution of the oxide surface. |
Problem 2: Poor Adhesion or Delamination of the Monolayer
-
Question: The MDPA monolayer is peeling or flaking off the substrate. What is causing this poor adhesion?
-
Answer: Poor adhesion is a critical issue that often points to problems with the substrate-monolayer interface.
| Potential Cause | Suggested Solution |
| Insufficient Surface Hydroxylation | The phosphonic acid headgroup of MDPA binds to hydroxyl (-OH) groups on the metal oxide surface. Insufficient hydroxylation will lead to weak binding. A brief treatment with an oxygen plasma or UV/Ozone can increase the density of surface hydroxyl groups. |
| Presence of Water in the Solvent | For some substrates, the presence of water in the deposition solvent can negatively impact the morphology and adhesion of the resulting monolayer. Using anhydrous solvents and performing the deposition in a controlled, low-humidity environment (e.g., a glovebox or desiccator) is recommended. |
| Excessive Immersion Time | While a sufficient immersion time is necessary, excessively long times, particularly with certain sensitive substrates, can lead to surface etching or the formation of undesirable byproducts that disrupt the monolayer's integrity. |
Problem 3: Formation of Disordered Multilayers
-
Question: My characterization results suggest the formation of a thick, disordered film instead of a monolayer. Why is this happening?
-
Answer: The formation of multilayers is often a consequence of using an excessively high concentration of the precursor solution.
| Potential Cause | Suggested Solution |
| MDPA Concentration is Too High | A high concentration can lead to the rapid and uncontrolled physisorption of molecules on top of the initial chemisorbed layer. Reduce the MDPA concentration to the recommended range of 0.1 mM to 1 mM. |
| Inadequate Rinsing | After the immersion step, it is crucial to thoroughly rinse the substrate with a fresh, clean solvent to remove any non-covalently bound (physisorbed) molecules. |
Quantitative Data
Table 1: Effect of Octadecylphosphonic Acid (OPA) Concentration on Water Contact Angle on an Aluminum Film
| OPA Concentration (mM) | Advancing Water Contact Angle (°) | Static Water Contact Angle (°) | Receding Water Contact Angle (°) |
| 0 (Bare Al film) | ~40 | ~35 | ~20 |
| 0.05 | ~95 | ~90 | ~80 |
| 0.1 | ~105 | ~100 | ~90 |
| 0.5 | ~115 | ~110 | ~100 |
| 1.0 | ~120 | ~115 | ~105 |
Note: This data is for octadecylphosphonic acid (OPA) on an aluminum film and should be used as a general guide for the expected behavior of MDPA SAMs.[1]
Experimental Protocols
Protocol 1: Preparation of MDPA SAMs on a Titanium Dioxide (TiO₂) Substrate
-
Substrate Cleaning:
-
Sonicate the TiO₂ substrate sequentially in acetone, ethanol, and deionized (DI) water for 15 minutes each.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
For enhanced cleaning and hydroxylation, treat the substrate with UV/Ozone for 15-20 minutes immediately before SAM deposition.
-
-
Preparation of MDPA Solution:
-
Prepare a 0.5 mM solution of this compound in anhydrous ethanol. Ensure the MDPA is of high purity.
-
-
SAM Deposition:
-
Immerse the cleaned and dried TiO₂ substrate into the MDPA solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature in a controlled environment, such as a desiccator or glovebox, to minimize humidity.
-
-
Rinsing and Drying:
-
Remove the substrate from the MDPA solution.
-
Thoroughly rinse the substrate with fresh, anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen or argon.
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
-
Measurement:
-
Place a 2-5 µL droplet of deionized water on the surface of the MDPA-modified substrate.
-
Capture an image of the droplet at the solid-liquid-vapor interface.
-
Use the instrument's software to measure the static contact angle.
-
For a more comprehensive analysis, advancing and receding contact angles can be measured by adding and removing liquid from the droplet, respectively.
-
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
-
Sample Introduction:
-
Mount the MDPA-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the P 2p, S 2p, C 1s, O 1s, and the relevant substrate peaks (e.g., Ti 2p for TiO₂).
-
-
Data Analysis:
-
Analyze the binding energies and peak shapes to confirm the presence of the phosphonate headgroup bonded to the surface and the thiol tail group.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of MDPA SAMs.
Caption: Troubleshooting flowchart for common issues in MDPA SAM formation.
References
Technical Support Center: 12-Mercaptododecylphosphonic Acid (MDPA) SAM Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Mercaptododecylphosphonic acid (MDPA) for the formation of self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the role of the solvent in MDPA SAM formation?
A1: The solvent plays a critical role in the formation of high-quality MDPA SAMs. It must dissolve the MDPA molecules and mediate their interaction with the substrate surface. The choice of solvent can significantly impact the resulting monolayer's quality, including its density, ordering, and the presence of defects. Solvents with lower dielectric constants, such as toluene, have been shown to promote the formation of well-defined monolayers on some oxide substrates by minimizing the dissolution of the metal oxide surface and preventing the formation of undesirable byproducts.
Q2: Which solvents are commonly used for MDPA SAM formation?
A2: While specific studies on a wide range of solvents for MDPA are limited, common solvents used for phosphonic acid SAM formation in general include ethanol, isopropanol, and tetrahydrofuran (THF). The ideal solvent choice is dependent on the specific substrate material. For instance, on indium tin oxide (ITO), solvents with low dielectric constants and weak interaction with the surface have been shown to produce higher density and more stable monolayers.[1][2][3]
Q3: How does solvent polarity affect the quality of the MDPA SAM?
A3: Solvent polarity can have a significant impact on SAM formation. Higher dielectric constant solvents and those that can coordinate with the substrate surface can disrupt the self-assembly process, leading to defects in the monolayer.[1][2][3] Conversely, nonpolar solvents can sometimes lead to slower SAM formation but may result in a more ordered and well-packed monolayer.
Q4: Can water be used as a solvent for MDPA SAM formation?
A4: While some phosphonic acids can form SAMs from aqueous solutions, the presence of water can be problematic for forming high-quality, ordered monolayers on some oxide surfaces. Water can interfere with the binding of the phosphonic acid headgroup to the substrate and can also promote the formation of disordered multilayers. For sensitive substrates, it is generally recommended to use dry solvents.
Q5: How long should the substrate be immersed in the MDPA solution?
A5: The optimal deposition time for a well-ordered monolayer is dependent on several factors, including the solvent, the concentration of the MDPA solution, and the temperature. Deposition times can range from a few hours to over 24 hours. It is advisable to perform a time-course study to determine the point at which surface coverage reaches a plateau for your specific experimental conditions.
Troubleshooting Guide
Problem: Incomplete or low surface coverage of the MDPA SAM.
-
Potential Cause: Substrate contamination or inhomogeneity.
-
Solution: Implement a rigorous substrate cleaning protocol. This typically involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen. An oxygen plasma or UV-ozone treatment immediately before deposition can be highly effective at removing organic contaminants and creating a reactive oxide layer.
-
-
Potential Cause: Suboptimal immersion time.
-
Solution: The formation of a well-ordered monolayer is a time-dependent process. Increase the immersion time to allow for complete monolayer formation. A time-course experiment is recommended to determine the optimal duration.
-
-
Potential Cause: Incorrect MDPA concentration.
-
Solution: While a higher concentration might seem to accelerate coverage, it can lead to the formation of disordered multilayers. A typical starting concentration is in the range of 0.1 mM to 1 mM. It is advisable to optimize the concentration for your specific system.
-
Problem: Poorly ordered or defective MDPA SAM.
-
Potential Cause: Inappropriate solvent choice.
-
Solution: The solvent has a significant impact on SAM quality. For many oxide substrates, solvents with lower dielectric constants (e.g., toluene) can promote the formation of more ordered monolayers. If you are using a polar solvent like ethanol and observing defects, consider switching to a less polar solvent.
-
-
Potential Cause: Presence of water in the solvent.
-
Solution: Ensure the use of anhydrous solvents, as water can interfere with the self-assembly process on some oxide surfaces.
-
-
Potential Cause: Temperature of the deposition solution.
-
Solution: Temperature can influence the kinetics of SAM formation and the final monolayer structure. While room temperature is often sufficient, some systems may benefit from gentle heating. However, higher temperatures can also lead to disordered layers in some cases. Optimization for your specific system may be required.
-
Problem: High surface roughness observed by AFM.
-
Potential Cause: Formation of multilayers or aggregates.
-
Solution: This can be caused by an overly concentrated MDPA solution or an inappropriate solvent. Try reducing the concentration of your MDPA solution. A thorough rinsing step with fresh solvent after the deposition is also crucial to remove any non-covalently bound molecules.
-
-
Potential Cause: Substrate surface roughness.
-
Solution: Ensure that your substrate is as smooth as possible before SAM deposition. Characterize the bare substrate with AFM to confirm its initial topography.
-
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (approx.) | Expected Water Contact Angle (θ) | Expected Layer Thickness (nm) | Expected Surface Roughness (RMS) | Comments |
| Toluene | 2.4 | ~110° - 120° | ~1.5 - 1.8 | Low (< 0.5 nm) | Often yields well-ordered, dense monolayers. |
| Tetrahydrofuran (THF) | 7.6 | ~105° - 115° | ~1.4 - 1.7 | Low to Moderate | A common solvent for phosphonic acid SAMs. |
| Isopropanol | 19.9 | ~100° - 110° | ~1.3 - 1.6 | Moderate | May lead to less ordered films compared to non-polar solvents. |
| Ethanol | 24.5 | ~95° - 105° | ~1.2 - 1.5 | Moderate to High | Higher polarity may increase solvent-surface interactions, potentially leading to more defects. |
Disclaimer: The data in this table are representative values for long-chain alkylphosphonic acids on oxide surfaces and are intended to illustrate general trends. Actual values for this compound may vary depending on the specific substrate, experimental conditions, and characterization method.
Experimental Protocols
1. General Protocol for MDPA SAM Formation
This protocol provides a general procedure for the formation of an MDPA SAM on a titanium dioxide (TiO₂) surface.
-
Materials:
-
This compound (MDPA)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
TiO₂-coated substrate
-
Beakers, tweezers, and a nitrogen gas line
-
Sonicator
-
-
Procedure:
-
Substrate Cleaning: Thoroughly clean the TiO₂ substrate by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas. For enhanced cleaning, an oxygen plasma or UV-ozone treatment can be performed for 5-10 minutes immediately prior to immersion.
-
Solution Preparation: Prepare a 1 mM solution of MDPA in the chosen anhydrous solvent. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
SAM Deposition: Immerse the cleaned and dried substrate in the MDPA solution in a sealed container. To minimize oxidation, the container can be purged with nitrogen before sealing.
-
Immersion: Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Drying: Dry the substrate again under a gentle stream of nitrogen gas.
-
Characterization: The quality of the SAM can be characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
-
Visualizations
Caption: Experimental workflow for the formation and characterization of MDPA SAMs.
Caption: Logical relationship of solvent choice on the quality of MDPA SAM formation.
References
Technical Support Center: Long-Term Stability of Phosphonate Monolayers in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonate monolayers in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the long-term stability of phosphonate monolayers in aqueous solutions?
A1: The long-term stability of phosphonate monolayers in aqueous environments is influenced by a combination of factors:
-
Substrate Properties: The choice of metal oxide substrate and its specific crystal face significantly impacts the stability of the phosphonate layer.[1] Amorphous oxide surfaces and certain crystal faces, such as Al₂O₃(1102), tend to form more stable monolayers.[2][3]
-
pH of the Aqueous Environment: The pH level is crucial as it affects the protonation state of both the phosphonic acid headgroup and the surface hydroxyl groups of the metal oxide, which in turn influences the binding strength and stability.[1] Generally, phosphonate monolayers exhibit good stability in acidic and neutral aqueous solutions, but degradation can occur in alkaline solutions.[4][5]
-
Alkyl Chain Length: The length of the alkyl chain in the phosphonic acid molecule plays a role in the formation of ordered and stable monolayers. Longer chain lengths (e.g., 12-18 carbons) tend to form more ordered and stable monolayers.[4][5]
-
Quality of the Initial Monolayer: The initial density, order, and uniformity of the self-assembled monolayer (SAM) are critical for its long-term stability.[1] A well-ordered and dense monolayer is more resistant to degradation.[1]
-
Temperature: Elevated temperatures can accelerate the degradation processes of the monolayer in aqueous solutions.[1]
-
Ionic Strength of the Solution: The concentration and type of ions in the aqueous solution can affect the electrostatic interactions at the monolayer-substrate interface, potentially impacting stability.[1]
Q2: My phosphonate monolayer is degrading rapidly in an aqueous solution. What are the potential causes and how can I troubleshoot this?
A2: Rapid degradation of a phosphonate monolayer in an aqueous solution can be attributed to several factors. Here is a troubleshooting guide:
-
Poor Initial Monolayer Formation: An incomplete or poorly ordered initial monolayer is more susceptible to degradation. Ensure your substrate is scrupulously clean before deposition and that the deposition time is sufficient for a well-ordered monolayer to form.[6]
-
Unfavorable pH: Phosphonate monolayers are known to be less stable in highly alkaline (basic) conditions.[4][5] If your aqueous solution has a high pH, consider whether it can be adjusted to be more neutral or acidic.
-
Substrate Incompatibility: Not all metal oxide surfaces form highly stable bonds with phosphonic acids. Consider using substrates known for forming stable phosphonate monolayers, such as zirconia, titania, or specific crystal faces of aluminum oxide.[1][2][3]
-
Hydrolysis: The phosphonate-substrate bond can be susceptible to hydrolysis, especially if the monolayer is not densely packed, allowing water molecules to access the interface.[6] Post-deposition annealing (in a controlled, inert atmosphere) can sometimes improve bond stability by promoting the formation of stronger, covalent M-O-P bonds.[6][7]
Q3: I am observing inconsistent results in my experiments with phosphonate monolayers. What could be the source of this variability?
A3: Inconsistent experimental results often stem from a lack of control over key experimental parameters. Here are some common sources of variability and how to address them:
-
Variability in Substrate Preparation: The cleanliness and surface properties of your substrate are critical. Implement a rigorous and consistent substrate cleaning protocol for every experiment.[6] This may involve sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying with an inert gas.[8] An oxygen plasma or UV-ozone treatment immediately before deposition can also help create a more reactive and uniform oxide layer.[6]
-
Inconsistent Solution Preparation: Ensure that the phosphonic acid solution is prepared freshly and with high-purity reagents and anhydrous solvents to avoid inconsistencies.[8] The presence of water in the deposition solvent can sometimes negatively impact monolayer formation.[8]
-
Variations in Environmental Conditions: Factors like temperature and humidity during the deposition process can affect the quality of the monolayer.[1][8] Whenever possible, perform the deposition in a controlled environment.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or low surface coverage of the monolayer | Substrate contamination or inhomogeneity. | Implement a rigorous and consistent substrate cleaning protocol (e.g., sonication in solvents, UV-ozone treatment).[6] |
| Suboptimal deposition time. | Experimentally determine the optimal incubation time for your specific system (typically ranging from 4 to 24 hours).[1] | |
| Poor adhesion and stability of the monolayer | Incomplete covalent bonding to the substrate. | Consider a post-deposition annealing step in an inert atmosphere to promote stronger M-O-P bond formation.[6][7] |
| Hydrolytic instability, especially at extreme pH. | For applications in aqueous media, carefully control the pH. Monolayers on titanium and zirconium have shown high durability over a wide pH range.[6] | |
| Non-ideal substrate. | Use substrates known to form stable phosphonate monolayers, such as zirconia or titania.[1] | |
| Rapid degradation in aqueous solution | Poorly formed initial layer. | Follow the solutions for "Incomplete or low surface coverage" to ensure a dense, well-ordered starting monolayer.[1] |
| Unfavorable pH or high ionic strength. | Adjust the pH of the aqueous solution to be within the stable range for your system (typically acidic to neutral).[1][4][5] | |
| Inconsistent experimental results | Variability in substrate preparation. | Standardize your substrate cleaning and preparation protocol.[6] |
| Inconsistent solution preparation. | Use fresh, high-purity reagents and anhydrous solvents for each experiment.[8] | |
| Variations in environmental conditions. | Control the temperature and humidity during the deposition process.[1][8] |
Quantitative Data Summary
Table 1: Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel
| Aqueous Environment | Stability Duration | Observation |
| Acidic (pH 3) | Up to 30 days | Excellent stability for chain lengths of 12-18 carbons.[4][5] |
| Neutral (Milli-Q water) | Up to 30 days | Excellent stability for chain lengths of 12-18 carbons.[5] |
| Physiological (PBS buffer) | Up to 30 days | Excellent stability for chain lengths of 12-18 carbons.[4][5] |
| Basic (pH 11) | Partial breakdown | Lower stability, especially for shorter chain lengths. A decrease in contact angle of about 18% was observed for a shorter chain monolayer after 30 days.[4][5] |
Experimental Protocols
Protocol 1: General Procedure for Phosphonate Monolayer Formation
This protocol provides a general guideline for the formation of phosphonate self-assembled monolayers on a metal oxide substrate.
-
Substrate Cleaning: a. Sonicate the substrate in acetone for 15 minutes.[8] b. Sonicate in isopropanol for 15 minutes.[8] c. Sonicate in deionized water for 15 minutes.[8] d. Dry the substrate under a stream of dry nitrogen or argon.[8] e. Optional but recommended: Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes immediately before deposition to remove organic contaminants and ensure a fully hydroxylated surface.[6][8]
-
Phosphonic Acid Solution Preparation: a. Prepare a solution of the desired phosphonic acid (e.g., 1 mM) in a suitable anhydrous solvent (e.g., ethanol, tetrahydrofuran).[8] b. Ensure the phosphonic acid is of high purity and the solvent is anhydrous.[8]
-
Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned and dried substrate into the phosphonic acid solution in a sealed container to prevent solvent evaporation and contamination.[1][8] b. Incubate for a period ranging from 4 to 24 hours at room temperature. The optimal time should be determined experimentally.[1]
-
Rinsing and Drying: a. After incubation, remove the substrate from the solution. b. Gently rinse the substrate with fresh, anhydrous solvent to remove any physisorbed molecules.[1][8] c. Dry the substrate again under a stream of dry nitrogen or argon.[8]
-
Optional Post-Deposition Annealing: a. Place the coated substrate in a tube furnace or on a hotplate under an inert atmosphere (e.g., nitrogen or argon).[8] b. Heat the substrate to a temperature that promotes covalent bond formation without degrading the monolayer (e.g., 120-150°C for 1-2 hours). The optimal temperature and time will depend on the specific phosphonic acid and substrate.[8] c. Allow the substrate to cool to room temperature under the inert atmosphere.[8]
Protocol 2: Characterization of Monolayer Stability using Contact Angle Goniometry
This protocol describes how to assess the stability of a phosphonate monolayer by measuring the static water contact angle over time. A decrease in contact angle suggests degradation of the hydrophobic alkyl chains of the monolayer.
-
Initial Contact Angle Measurement: a. After preparing the phosphonate monolayer, place a small droplet of deionized water (typically 1-5 µL) onto the surface.[8] b. Use a contact angle goniometer to capture a side-profile image of the droplet and measure the static contact angle.[8] Record this as the initial (time = 0) contact angle.
-
Incubation in Aqueous Solution: a. Immerse the monolayer-coated substrate in the aqueous solution of interest (e.g., buffer at a specific pH). b. Maintain the solution at a constant temperature.
-
Periodic Contact Angle Measurements: a. At predetermined time intervals (e.g., 1, 3, 7, 14, 30 days), remove the substrate from the aqueous solution. b. Gently rinse the substrate with deionized water to remove any residues from the incubation solution and dry it with a stream of inert gas. c. Measure the static water contact angle as described in step 1.
-
Data Analysis: a. Plot the static water contact angle as a function of time. b. A significant decrease in the contact angle over time indicates degradation of the monolayer.
Visualizations
Caption: Factors influencing the long-term stability of phosphonate monolayers.
Caption: Experimental workflow for assessing monolayer stability.
Caption: Simplified degradation pathway of phosphonate monolayers in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Defects in 12-Mercaptododecylphosphonic Acid (MDPA) SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Mercaptododecylphosphonic acid (MDPA) self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses specific issues that may arise during the formation and characterization of MDPA SAMs, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Low-Density MDPA SAM Formation
Q: My contact angle measurements are lower than expected, or my XPS data shows a weak phosphorus signal, suggesting incomplete SAM formation. What are the likely causes and how can I fix this?
A: Incomplete monolayer formation is a common challenge. The following factors are primary contributors:
-
Improper Substrate Cleaning: Residual organic or particulate contaminants on the substrate surface will inhibit the self-assembly process.
-
Sub-optimal Solvent Choice: The solvent plays a critical role in the dissolution of MDPA and its interaction with the substrate. Solvents with high dielectric constants can sometimes interfere with SAM formation on certain metal oxides.
-
Insufficient Deposition Time: The self-assembly process, while spontaneous, requires adequate time for the molecules to arrange into a well-ordered monolayer.
-
Inappropriate MDPA Concentration: A concentration that is too low may result in sparse coverage, while a concentration that is too high can lead to the formation of multilayers or aggregates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete MDPA SAM formation.
Issue 2: High Defect Density Observed in AFM or EIS Measurements
Q: My AFM images show numerous pinholes and domain boundaries, and/or my Electrochemical Impedance Spectroscopy (EIS) data indicates a low charge transfer resistance (Rct). What could be causing these defects?
A: High defect density can compromise the performance of your MDPA SAM. Key factors include:
-
High Substrate Roughness: A rough substrate surface can physically disrupt the packing of the alkyl chains, leading to the formation of defects.
-
Contaminated MDPA Solution: Impurities in the MDPA solution can co-adsorb on the surface, creating defects in the monolayer.
-
Sub-optimal Deposition Temperature: Temperature influences the kinetics of SAM formation. Excessively high temperatures can lead to disordered monolayers.
-
Oxidation of the Thiol Group: The terminal thiol group of MDPA can be susceptible to oxidation, which can affect intermolecular interactions and packing.
Logical Relationship for Defect Analysis:
Caption: Relationship between causes and observed defects in MDPA SAMs.
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for forming high-quality MDPA SAMs?
A1: MDPA forms stable SAMs on a variety of metal oxide surfaces due to the strong interaction between the phosphonic acid headgroup and the surface hydroxyl groups. Common substrates include titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), zinc oxide (ZnO), and silicon dioxide (SiO₂).[1] The choice of substrate will depend on the specific application. A smooth substrate surface is crucial for minimizing defects.
Q2: How does the choice of solvent affect MDPA SAM formation?
A2: The solvent is a critical parameter. Solvents with low dielectric constants are often preferred as they can suppress the dissolution of the metal oxide substrate and promote the formation of well-ordered monolayers.[1][2] Ethanol, isopropanol, and tetrahydrofuran (THF) are commonly used. It is essential to use anhydrous solvents to prevent water-induced aggregation of the phosphonic acid.
Q3: What are typical water contact angle values for a well-formed MDPA SAM?
A3: A high-quality, densely packed MDPA SAM should exhibit a hydrophobic character due to the exposed dodecyl chains. While specific values for MDPA are not extensively reported, for similar long-chain phosphonic acid SAMs, water contact angles are typically in the range of 100-115°. A significantly lower contact angle may indicate an incomplete or disordered monolayer. The contact angle can also be influenced by the terminal thiol group.
Q4: Can I reuse my MDPA solution for multiple depositions?
A4: It is generally not recommended to reuse the MDPA solution. The concentration of the solution will decrease with each use, and there is an increased risk of introducing contaminants, which can lead to the formation of defective SAMs. For reproducible results, it is best to use a fresh solution for each experiment.
Q5: Is an annealing step necessary after MDPA SAM deposition?
A5: A post-deposition annealing step can sometimes improve the quality and stability of phosphonic acid SAMs. Heating the substrate after deposition can promote the formation of more stable covalent bonds between the phosphonic acid headgroup and the substrate. However, the optimal annealing temperature and duration will depend on the substrate and should be determined empirically.
Data Presentation
Table 1: Typical Contact Angle Values for Phosphonic Acid SAMs on Different Substrates
| Phosphonic Acid Derivative | Substrate | Water Contact Angle (°) | Reference |
| Octadecylphosphonic Acid (ODPA) | Titanium Dioxide (TiO₂) | 110-115 | [1] |
| Octadecylphosphonic Acid (ODPA) | Aluminum Oxide (Al₂O₃) | 105-112 | [1] |
| Octadecylphosphonic Acid (ODPA) | Silicon Dioxide (SiO₂) | 102-108 | |
| Dodecylphosphonic Acid | Zirconium Dioxide (ZrO₂) | ~109 | General Literature |
Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Parameters for SAMs
| SAM System | Substrate | Rct (kΩ·cm²) | Cdl (µF/cm²) | Defect Level |
| Well-ordered Alkanethiol SAM | Gold | > 500 | < 2 | Low |
| Disordered/Defective Alkanethiol SAM | Gold | 10 - 100 | 5 - 15 | High |
| High-quality Phosphonic Acid SAM | Metal Oxide | > 300 | < 3 | Low (Expected) |
| MDPA SAM with Pinholes | Metal Oxide | 20 - 150 | 4 - 12 | High (Expected) |
Note: Data for MDPA SAMs are extrapolated based on typical values for similar well-formed and defective SAMs. Actual values will vary with experimental conditions.
Experimental Protocols
1. Protocol for MDPA SAM Formation
This protocol outlines a general procedure for the preparation of MDPA SAMs from solution.
Materials:
-
Substrate (e.g., TiO₂, Al₂O₃, or SiO₂ wafer)
-
This compound (MDPA)
-
Anhydrous solvent (e.g., ethanol, isopropanol, or THF)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
Deionized (DI) water
-
Nitrogen gas source
-
Sonicator
-
Glass beakers and tweezers
Procedure:
-
Substrate Cleaning:
-
Sonicate the substrate in acetone, isopropanol, and DI water for 15 minutes each.
-
For a more rigorous clean, immerse the substrate in Piranha solution for 15-30 minutes (ensure proper safety precautions).
-
Rinse the substrate thoroughly with DI water and dry under a stream of nitrogen.
-
-
MDPA Solution Preparation:
-
Prepare a 1 mM solution of MDPA in the chosen anhydrous solvent.
-
Briefly sonicate the solution to ensure the MDPA is fully dissolved.
-
-
SAM Deposition:
-
Immerse the cleaned, dry substrate into the MDPA solution.
-
Seal the container and leave it undisturbed for 12-24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution using clean tweezers.
-
Rinse the substrate thoroughly with fresh solvent to remove any non-chemisorbed molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Annealing (Optional):
-
To potentially improve monolayer stability, anneal the SAM-coated substrate at 100-120°C for 1-2 hours in an inert atmosphere or vacuum.
-
2. Protocol for Contact Angle Measurement
Instrumentation:
-
Goniometer/Contact Angle Measurement System with a high-resolution camera and analysis software.
-
Microsyringe for dispensing droplets.
Procedure:
-
Place the MDPA SAM-coated substrate on the sample stage.
-
Using the microsyringe, carefully dispense a droplet of DI water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility and obtain an average value.
3. Protocol for Atomic Force Microscopy (AFM) Imaging
Instrumentation:
-
Atomic Force Microscope
-
Sharp AFM tips suitable for tapping mode in air.
Procedure:
-
Mount the MDPA SAM-coated substrate on an AFM sample puck.
-
Load the sample into the AFM.
-
Engage the AFM tip onto the surface in tapping mode.
-
Optimize the imaging parameters (scan size, scan rate, setpoint amplitude, and gains) to obtain a clear and stable image.
-
Acquire topography and phase images to visualize the surface morphology and identify defects such as pinholes, domain boundaries, or aggregates.
-
Analyze the images to quantify defect density and measure the height of the monolayer.
4. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
Procedure:
-
Mount the MDPA SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) analysis chamber.
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1200 eV) to identify the elements present on the surface.
-
Acquire high-resolution scans for the C 1s, O 1s, P 2p, S 2p, and the primary substrate elements.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. Successful SAM formation is indicated by the presence of P 2p and S 2p peaks and an attenuation of the substrate signal.
5. Protocol for Electrochemical Impedance Spectroscopy (EIS) Analysis
Instrumentation:
-
Potentiostat with EIS capability.
-
Three-electrode electrochemical cell (working electrode: MDPA SAM-coated conductive substrate; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire).
-
Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl).
Procedure:
-
Assemble the three-electrode cell with the MDPA SAM-coated substrate as the working electrode.
-
Set the DC potential to the formal potential of the redox probe.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of approximately 100 kHz to 0.1 Hz.
-
Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').
-
Fit the Nyquist plot to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value is indicative of a well-formed, insulating SAM with low defect density.
References
Technical Support Center: Phosphonic Acid Monolayers & Surface Roughness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the impact of surface roughness on the quality of phosphonic acid self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses common issues encountered during the formation of phosphonic acid monolayers on various substrates.
Issue 1: Poor Adhesion and Incomplete Monolayer Formation
Question: My phosphonic acid monolayer is showing poor adhesion, or the coverage is incomplete. What are the potential causes and how can I troubleshoot this?
Answer: Poor adhesion or incomplete monolayer formation can stem from several factors, ranging from substrate preparation to environmental conditions. Below are key areas to investigate:
-
Substrate Roughness: A highly irregular or rough substrate surface can lead to a disordered and incomplete monolayer.[1] Defects in the monolayer are more likely to form on polycrystalline surfaces with high roughness, particularly at the boundaries between grain edges.[2] Conversely, smooth, amorphous substrates with a high hydroxide content tend to promote the formation of well-packed, stable monolayers.[2]
-
Troubleshooting Step: Characterize your substrate's topography using Atomic Force Microscopy (AFM) before deposition to assess its roughness.[1]
-
-
Substrate Cleaning: Inadequate cleaning can leave contaminants on the substrate surface, hindering the binding of phosphonic acid molecules.
-
Troubleshooting Step: Implement a rigorous cleaning protocol. A recommended procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water, followed by drying under a stream of dry nitrogen or argon.[1] An optional UV/ozone or oxygen plasma treatment can ensure a fully hydroxylated surface, which is crucial for phosphonic acid binding.[1]
-
-
Solution Quality: The purity of the phosphonic acid and the solvent is critical. The presence of water in the solvent can significantly impact the morphology of the resulting layer.[1]
-
Troubleshooting Step: Always use fresh, high-purity phosphonic acid and anhydrous solvents for your solutions.[1]
-
-
Solvent Choice: The solvent plays a crucial role. Solvents with a low dielectric constant that do not strongly interact with the substrate are generally preferred as they promote the formation of denser, more stable monolayers.[1] High dielectric constant solvents can disrupt SAM formation.[1]
-
Environmental Conditions: High humidity during the deposition process can interfere with monolayer formation.[1]
-
Troubleshooting Step: Perform the deposition in a controlled environment, such as a glovebox or a desiccator, to minimize humidity.[1]
-
-
Rinsing Procedure: While necessary to remove physisorbed multilayers, aggressive rinsing can damage or remove the intended monolayer.[1]
-
Troubleshooting Step: Employ a gentle rinsing step with the same anhydrous solvent used for deposition.[1]
-
-
Thermal Annealing: A post-deposition annealing step can improve the ordering and adhesion of the monolayer by promoting the formation of covalent bonds with the substrate.[1] However, excessive temperatures can cause the decomposition of the phosphonic acid molecules.[1]
-
Troubleshooting Step: Introduce a post-deposition annealing step, typically between 120-150°C for 1-2 hours, to enhance covalent bonding.[1]
-
Issue 2: Inconsistent Surface Properties
Question: The surface properties of my phosphonic acid-coated substrate, such as contact angle measurements, are inconsistent across the surface. What could be the cause?
Answer: Inconsistent surface properties often indicate a non-uniform or incomplete monolayer.[1] Here are the primary factors to consider:
-
Non-uniform Substrate Roughness: Variations in roughness across the substrate can lead to localized differences in monolayer ordering and packing, resulting in variable surface properties.
-
Troubleshooting Step: Use AFM to map the roughness of your substrate and ensure it is uniform before deposition.
-
-
Degraded Solution: The phosphonic acid solution may have degraded over time.
-
Troubleshooting Step: Always prepare fresh solutions for each experiment using high-purity reagents.[1]
-
-
Humidity Effects: As mentioned previously, high humidity can negatively affect the uniformity of the monolayer.[1]
-
Troubleshooting Step: Control the deposition environment to maintain low humidity.[1]
-
Frequently Asked Questions (FAQs)
Q1: How does surface roughness quantitatively affect phosphonic acid monolayer quality?
A1: Increased surface roughness generally leads to a less ordered and more defective phosphonic acid monolayer.[2] For instance, on indium tin oxide (ITO) substrates, lower quality SAMs with more significant defects form on polycrystalline surfaces, and the higher the roughness, the more defects are observed.[2] It has been noted that when the surface roughness of ITO becomes greater than the length of the self-assembled monolayer (SAM) chain (~15 Å), the SAMs become relatively disordered.[3] Furthermore, the tilt angle of octadecylphosphonic acid monolayers on ITO increased significantly when the surface roughness was greater than 1.5 nm.[3]
Q2: Is there an optimal surface roughness for forming high-quality phosphonic acid SAMs?
A2: While the ideal roughness is substrate-dependent, smoother surfaces generally yield higher quality monolayers. The most well-packed and stable monolayers are typically formed on smooth, amorphous substrates that have homogeneous grains and a high content of surface hydroxide groups.[2]
Q3: How does the alkyl chain length of the phosphonic acid interact with surface roughness?
A3: Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules, which promotes a more ordered and densely packed monolayer with a smaller tilt angle relative to the surface normal.[3][4] On rough surfaces, long-chain SAMs can maintain their order to a certain degree. For example, 1-octadecyl phosphonic acids were found to maintain their order as the lateral grain dimensions of the ITO surface shrank to about 50 nm.[3] However, when the surface roughness exceeds the length of the alkyl chain, the monolayer becomes significantly disordered.[3]
Q4: What are the key characterization techniques to assess the quality of phosphonic acid monolayers on rough surfaces?
A4: A combination of techniques is often necessary to fully characterize monolayer quality on rough surfaces:
-
Atomic Force Microscopy (AFM): To measure surface roughness and morphology.[1][2][5]
-
Contact Angle Goniometry: To assess the hydrophobicity and uniformity of the monolayer.[1][2][5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and confirm the presence of the phosphonate layer.[2][5][6]
-
Scanning Tunneling Microscopy (STM): Can be used for defect mapping on certain substrates.[2]
-
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: To evaluate the molecular ordering and tilt angle of the alkyl chains.[3]
Quantitative Data Summary
Table 1: Impact of Surface Roughness on Monolayer Properties
| Substrate | Surface Roughness (RMS) | Monolayer Property | Observation |
| Indium Tin Oxide (ITO) | > 1.5 nm | Tilt Angle | Significant increase in the tilt angle of octadecylphosphonic acid monolayers.[3] |
| Indium Tin Oxide (ITO) | > SAM Chain Length (~1.5 nm) | Molecular Order | SAMs become relatively disordered.[3] |
| Aluminum (Al) | 1.7 nm (rougher) | Water Contact Angle | Larger static water contact angle observed on fluorinated phosphonic acid SAMs due to increased roughness.[7][8] |
| Aluminum (Al) | ~0.2 nm (smoother) | Water Contact Angle | Lower static water contact angle compared to rougher Al.[7][8] |
Table 2: Surface Roughness of Various Substrates and Corresponding Monolayers
| Substrate/Monolayer | RMS Surface Roughness | Reference |
| Bare Al/Si | 31.8 ± 0.5 nm | [5] |
| PFDP/Al/Si | 33.9 ± 1.1 nm | [5] |
| ODP/Al/Si | 30.5 ± 1.4 nm | [5] |
| DP/Al/Si | 36.4 ± 3.5 nm | [5] |
| Bare Al/Si | ~35 nm | [9] |
| PFDP/Al/Si | ~35 nm | [9] |
| DP/Al/Si | ~35 nm | [9] |
| ODP/Al/Si | ~35 nm | [9] |
Experimental Protocols
Protocol 1: Substrate Preparation and Cleaning
-
Sonication in Solvents: a. Sonicate the substrate in acetone for 15 minutes.[1] b. Sonicate the substrate in isopropanol for 15 minutes.[1] c. Sonicate the substrate in deionized water for 15 minutes.[1]
-
Drying: Dry the substrate under a stream of dry nitrogen or argon.[1]
-
Optional Plasma/UV-Ozone Treatment: Treat the substrate with UV/ozone or oxygen plasma for 5-10 minutes to ensure a fully hydroxylated surface.[1]
Protocol 2: Phosphonic Acid Solution Preparation
-
Prepare a 1 mM solution of the desired phosphonic acid in an anhydrous solvent such as tetrahydrofuran (THF).[1]
-
Ensure the phosphonic acid is of high purity and the solvent is anhydrous to avoid inconsistencies.[1]
Protocol 3: Self-Assembled Monolayer (SAM) Formation
-
Immerse the cleaned substrate in the phosphonic acid solution.
-
The deposition time can vary, but a common duration is several hours to ensure complete monolayer formation.[8]
-
Perform the deposition in a controlled environment with low humidity.[1]
Protocol 4: Post-Deposition Annealing
-
After removing the substrate from the solution and gently rinsing, place it in an oven or on a hotplate under an inert atmosphere.
-
Heat the substrate to 120-150°C for 1-2 hours.[1]
-
Allow the substrate to cool to room temperature under the inert atmosphere.[1]
Protocol 5: Characterization by Contact Angle Goniometry
-
Place a droplet of deionized water (typically 1-5 µL) onto the modified surface.[1]
-
Use a goniometer to capture a side-profile image of the droplet.[1]
-
Use software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.[1]
-
Perform measurements at multiple locations on the surface to assess uniformity.[1]
Visualizations
Caption: Experimental workflow for phosphonic acid SAM formation.
Caption: Troubleshooting flowchart for poor monolayer quality.
Caption: Relationship between surface roughness and monolayer defects.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of the indium tin oxide substrate on the quality of self-assembled monolayers formed from organophosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Self-Assembled Monolayers of a Fluorinated Phosphonic Acid as a Protective Coating on Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 12-Mercaptododecylphosphonic Acid (MDPA) and 11-Mercaptoundecylphosphonic Acid (MUPA) for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of 12-Mercaptododecylphosphonic acid (MDPA) and 11-mercaptoundecylphosphonic acid (MUPA), two bifunctional molecules crucial for the formation of self-assembled monolayers (SAMs) in a variety of research and development applications. By examining their performance, supported by experimental data, this document aims to assist in the selection of the appropriate molecule for specific surface modification needs.
Introduction to MDPA and MUPA
MDPA and MUPA are organosulfur compounds that feature a terminal thiol (-SH) group and a phosphonic acid (-PO(OH)₂) group, connected by an alkyl chain of twelve and eleven carbons, respectively. This bifunctional nature allows them to act as molecular linkers, anchoring to metal oxide surfaces via the phosphonic acid group while presenting a reactive thiol group at the monolayer's outer surface. This thiol group can then be used for a variety of purposes, including the attachment of nanoparticles, biomolecules, or for further chemical modifications. The primary distinction between MDPA and MUPA lies in the single additional methylene unit in MDPA's alkyl chain, a seemingly minor difference that can significantly influence the properties and performance of the resulting self-assembled monolayer.
Head-to-Head Comparison: Structural and Physical Properties
A summary of the key structural and physical properties of MDPA and MUPA is presented below. These properties are fundamental to their behavior in solution and their subsequent self-assembly on surfaces.
| Property | This compound (MDPA) | 11-Mercaptoundecylphosphonic acid (MUPA) |
| CAS Number | 159239-33-5[1] | 156125-33-9 |
| Molecular Formula | C₁₂H₂₇O₃PS | C₁₁H₂₅O₃PS |
| Molecular Weight | 282.38 g/mol | 268.35 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Melting Point | 92-96 °C[1] | 80-90 °C |
Performance in Self-Assembled Monolayers (SAMs)
The performance of MDPA and MUPA is best evaluated by the characteristics of the SAMs they form. The additional methylene group in MDPA can lead to differences in monolayer thickness, packing density, and surface energy. While direct comparative studies are limited, data from individual studies on similar molecules allow for an informed comparison. Generally, longer alkyl chains in phosphonic acid and alkanethiol SAMs lead to more ordered and densely packed monolayers due to increased van der Waals interactions between the chains.[2][3]
| Performance Metric | This compound (MDPA) | 11-Mercaptoundecylphosphonic acid (MUPA) | Key Considerations & Supporting Data |
| Monolayer Ordering & Packing Density | Expected to be slightly higher | Expected to be slightly lower | Studies on alkylphosphonic acids show that increasing the chain length leads to more crystalline and densely packed SAMs. For instance, a study on alkyl phosphates demonstrated a higher degree of order for chains with more than 15 carbons.[3] While this doesn't directly compare C11 and C12, the trend suggests MDPA would form a more ordered layer. |
| Monolayer Thickness | Theoretically slightly thicker | Theoretically slightly thinner | The thickness of a SAM is directly related to the length of the constituent molecules. The additional methylene group in MDPA will result in a marginally thicker monolayer. |
| Surface Energy & Wettability | Expected to be slightly lower (more hydrophobic) | Expected to be slightly higher (less hydrophobic) | A more densely packed monolayer of alkyl chains will present a more uniform and nonpolar surface, leading to a lower surface energy and higher water contact angle. |
| Stability | Potentially higher | Potentially lower | The increased van der Waals forces in the more ordered MDPA monolayer could contribute to greater thermal and chemical stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the formation of SAMs using MDPA on a titanium dioxide surface and MUPA on a gold surface.
Protocol 1: Formation of a this compound (MDPA) SAM on Titanium Dioxide (TiO₂)
This protocol is adapted from general procedures for forming phosphonic acid SAMs on metal oxide surfaces.[4]
Materials:
-
This compound (MDPA)
-
Titanium dioxide (TiO₂) substrate
-
Anhydrous ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Sonnicate the TiO₂ substrate in a sequence of acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
To create a hydroxylated surface, treat the substrate with UV/Ozone for 15 minutes.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MDPA in anhydrous ethanol.
-
Immerse the cleaned and dried TiO₂ substrate in the MDPA solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly to proceed for 24 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate with a stream of nitrogen gas.
-
The MDPA-functionalized TiO₂ substrate is now ready for characterization or further use.
-
Protocol 2: Formation of an 11-Mercaptoundecylphosphonic Acid (MUPA) SAM on a Gold Surface
This protocol is based on established methods for forming alkanethiol SAMs on gold.[5]
Materials:
-
11-Mercaptoundecylphosphonic acid (MUPA)
-
Gold-coated substrate
-
200-proof ethanol
-
Deionized (DI) water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).
-
Rinse the substrate thoroughly with DI water and then with ethanol.
-
Dry the substrate with a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MUPA in 200-proof ethanol.
-
Immerse the cleaned gold substrate in the MUPA solution in a sealed container.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse extensively with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
The MUPA-functionalized gold substrate is now ready for use.
-
Characterization of MDPA and MUPA Self-Assembled Monolayers
To evaluate the quality and properties of the formed SAMs, several surface-sensitive techniques are employed.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Provides a measure of the surface wettability and hydrophobicity, which is indicative of the packing and ordering of the alkyl chains. A higher contact angle for a nonpolar liquid like water suggests a more ordered and densely packed monolayer. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of sulfur and phosphorus from the MDPA or MUPA molecules. It can also provide information about the chemical bonding states of these elements. |
| Atomic Force Microscopy (AFM) | Used to visualize the surface topography of the monolayer, providing information on its smoothness, uniformity, and the presence of any defects or domains. |
| Ellipsometry | A non-destructive optical technique used to measure the thickness of the SAM, which can be compared to the theoretical molecular length to assess the tilt angle of the molecules in the monolayer. |
Signaling Pathways and Experimental Workflows
The primary "pathway" involved in the application of MDPA and MUPA is the self-assembly process itself, followed by subsequent functionalization.
References
- 1. Influence of alkyl chain length on the structure of dialkyldithiophosphinic acid self-assembled monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fkf.mpg.de [fkf.mpg.de]
- 3. Influence of alkyl chain length on phosphate self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Surface Binding: Thiols vs. Phosphonic Acids
For researchers, scientists, and drug development professionals, the choice of anchoring chemistry is critical in the development of robust and reliable surface-modified materials for applications ranging from biosensing to drug delivery. This guide provides a comprehensive comparison of two of the most prevalent surface binding moieties: thiols and phosphonic acids. We will delve into their binding mechanisms, stability, and surface coverage on common substrates like gold and metal oxides, supported by experimental data.
At a Glance: Thiol vs. Phosphonic Acid
| Feature | Thiol (-SH) | Phosphonic Acid (-PO(OH)₂) |
| Primary Substrates | Noble metals (e.g., Gold) | Metal oxides (e.g., TiO₂, ZnO, SiO₂) |
| Binding Mechanism | Chemisorption (covalent Au-S bond) | Chemisorption (covalent M-O-P bonds) |
| Binding Strength | High on gold | High on metal oxides; weak on gold |
| Monolayer Quality | Forms well-ordered, densely packed SAMs on gold | Forms stable, well-ordered SAMs on metal oxides |
| Stability | Stable on gold, but can be susceptible to oxidation | Highly stable on metal oxides, resistant to hydrolysis |
Quantitative Comparison of Surface Binding
The selection of the appropriate anchor group is highly dependent on the substrate and the desired stability of the self-assembled monolayer (SAM). The following tables summarize key quantitative data for the binding of thiols and phosphonic acids on gold and titanium oxide surfaces.
Gold (Au) Substrate
Thiols are the gold standard for modifying gold surfaces due to the formation of a strong, covalent gold-thiolate bond. In contrast, phosphonic acids exhibit significantly weaker interactions with gold, which are generally considered to be physisorption.
| Parameter | Thiol on Gold | Phosphonic Acid on Gold | Experimental Technique |
| Binding Energy | ~40 kcal/mol (Au-S bond)[1] | Significantly lower than thiols (desorption at ~350 K)[1] | N/A |
| Surface Coverage | 4.1 ± 0.6 molecules/nm² to 7.6 ± 1.1 molecules/nm² | Lower and less ordered monolayers expected[1] | Grating Coupled-Surface Plasmon Resonance (GC-SPR), X-ray Fluorescence (XRF) |
| Stability | Forms stable SAMs, though can oxidize over time in air.[1] | Less stable than thiols; desorption at relatively low temperatures.[1] | N/A |
Titanium Oxide (TiO₂) Substrate
For metal oxide surfaces such as titanium oxide, phosphonic acids are the superior choice, forming robust, hydrolytically stable monolayers. Thiols, on the other hand, exhibit weaker binding to metal oxide surfaces.
| Parameter | Thiol on TiO₂ | Phosphonic Acid on TiO₂ | Experimental Technique |
| Binding Energy | Weaker interaction | Dissociative adsorption: -186.5 kJ/mol (-44.6 kcal/mol) | Density Functional Theory (DFT) |
| Stability | Less stable | Stable for up to 14 days in ambient air[1] | X-ray Photoelectron Spectroscopy (XPS) |
| Adsorption Constant (Kads) | Lower | 6118 M-1 | Thermogravimetric Analysis (TGA) |
| Surface Coverage | Lower | ~3.0 molecules/nm² | Thermogravimetric Analysis (TGA) |
Binding Mechanisms and Logical Relationships
The interaction of thiols and phosphonic acids with surfaces can be visualized as distinct chemical processes.
Experimental Protocols
Reproducible and reliable surface modification requires well-defined experimental protocols. Below are methodologies for key experiments used to characterize thiol and phosphonic acid self-assembled monolayers.
Self-Assembled Monolayer (SAM) Formation
Thiol SAMs on Gold: A common method for preparing alkanethiol SAMs on gold involves the immersion of a clean gold substrate into a dilute ethanolic solution (typically 1 mM) of the desired thiol for 18-24 hours. This extended incubation time ensures the formation of a well-ordered monolayer. Following incubation, the substrates are thoroughly rinsed with ethanol to remove non-specifically bound molecules and then dried under a stream of nitrogen.
Phosphonic Acid SAMs on Metal Oxides (T-BAG Method): The "Tethering by Aggregation and Growth" (T-BAG) method is often used for forming phosphonic acid monolayers. This involves vertically suspending the metal oxide substrate in a solution of the phosphonic acid (e.g., 1 mM in tetrahydrofuran). The solvent is then slowly evaporated, and the substrate is heated in an oven (e.g., at 120°C for 63 hours) to promote covalent bond formation. Finally, the substrate is rinsed, often with sonication, to remove any unbound molecules.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the surface.
Instrumentation: XPS system with a monochromatic Al Kα or Mg Kα X-ray source. Procedure:
-
Sample Preparation: Mount the SAM-modified substrate on a sample holder.
-
Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (typically 0-1100 eV binding energy) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., Au 4f, S 2p for thiols on gold; Ti 2p, O 1s, P 2p for phosphonic acids on TiO₂).
-
Data Analysis: The binding energies of the core-level electrons are used to identify the elements and their chemical states. For example, the presence of a peak at ~162 eV in the S 2p spectrum confirms the formation of a gold-thiolate bond. For phosphonic acids on TiO₂, the appearance of a P 2p peak and shifts in the O 1s spectrum indicate the formation of P-O-Ti bonds.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free technique used to monitor the formation of SAMs and to study binding kinetics.
Instrumentation: SPR instrument with gold-coated sensor chips. Procedure:
-
Sensor Chip Preparation: Clean the gold sensor chip according to the manufacturer's protocol.
-
Baseline Establishment: Flow a running buffer over the sensor surface to establish a stable baseline.
-
Ligand Immobilization: Inject the thiol or phosphonic acid solution over the sensor surface. The binding of the molecules to the gold surface causes a change in the refractive index, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Association Phase: Monitor the increase in RU over time as the monolayer forms.
-
Dissociation Phase: Replace the ligand solution with the running buffer to monitor the dissociation of the molecules from the surface. The rate of decrease in the SPR signal provides information about the stability of the monolayer.
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
Atomic Force Microscopy (AFM)
AFM is used to visualize the surface topography and roughness at the nanoscale.
Instrumentation: Atomic Force Microscope with appropriate probes (e.g., silicon nitride tips). Procedure:
-
Sample Mounting: Secure the SAM-modified substrate on the AFM stage.
-
Imaging Mode: Select an appropriate imaging mode, such as tapping mode, which is gentle on the soft molecular layer.
-
Image Acquisition: Scan the surface with the AFM tip to generate a three-dimensional topographic image.
-
Data Analysis: Analyze the AFM images to assess the completeness and uniformity of the monolayer. Surface roughness parameters, such as the root-mean-square (RMS) roughness, can be calculated. A smooth, uniform surface is indicative of a well-formed SAM.
Experimental Workflow
The characterization of surface binding is a multi-step process that involves sample preparation, monolayer formation, and analysis using various techniques.
References
Stability Showdown: 12-Mercaptododecylphosphonic Acid vs. Alkanethiols for Robust Surface Functionalization
A comparative guide for researchers, scientists, and drug development professionals on the stability of self-assembled monolayers (SAMs), providing experimental data and detailed protocols for informed material selection.
The long-term stability of self-assembled monolayers (SAMs) is a critical factor for the successful development of a wide range of applications, from biosensors and drug delivery systems to anti-fouling coatings and molecular electronics. This guide provides an in-depth comparison of the stability of two key classes of SAM-forming molecules: 12-Mercaptododecylphosphonic acid (MDPA) and traditional alkanethiols. By examining their binding mechanisms, thermal stability, and long-term performance in various environments, this document aims to equip researchers with the necessary information to select the optimal surface modification strategy for their specific needs.
At a Glance: MDPA vs. Alkanethiols
| Feature | This compound (on Metal Oxides, e.g., TiO₂) | Alkanethiols (on Noble Metals, e.g., Gold) |
| Binding Mechanism | Covalent bond formation (P-O-Metal) | Chemisorption (S-Metal bond) |
| Bond Strength | Stronger, more covalent character | Weaker, more susceptible to oxidation |
| Thermal Stability | High (alkyl chain degradation ~200-350°C; P-O bond stable up to 800°C) | Moderate (desorption at ~127-227°C or 400-500 K)[1][2][3] |
| Long-Term Stability in Air | Generally high | Prone to oxidation and desorption over time |
| Stability in Aqueous Solutions | High, especially on stable oxides; MDPA on TiO₂ is stable up to pH 11[4] | Can be limited, especially at extreme pH and in the presence of competing ions |
| Typical Substrates | Metal oxides (e.g., TiO₂, Al₂O₃, ZrO₂) | Noble metals (e.g., Au, Ag, Cu, Pd) |
Deeper Dive: Understanding the Stability Advantage of MDPA
The superior stability of this compound on metal oxide surfaces compared to alkanethiols on gold stems primarily from the nature of the molecule-substrate bond.
Binding Mechanism of MDPA on Titanium Dioxide (TiO₂):
MDPA anchors to metal oxide surfaces, such as titanium dioxide, through its phosphonic acid headgroup. This process involves the formation of strong, covalent metal-oxygen-phosphorus (Ti-O-P) bonds. The phosphonic acid can form one, two, or three of these bonds with the surface, leading to monodentate, bidentate, or tridentate binding modes, respectively. This multi-point attachment contributes significantly to the overall stability of the monolayer.
Binding Mechanism of Alkanethiols on Gold (Au):
Alkanethiols bind to gold surfaces through the chemisorption of the sulfur headgroup, forming a gold-thiolate (Au-S) bond. While this bond is relatively strong, it is generally considered weaker and more susceptible to environmental factors, such as oxidation, compared to the P-O-metal bonds of phosphonic acids.
Experimental Data: A Quantitative Comparison
The following tables summarize key stability parameters for MDPA and alkanethiols based on available experimental data. It is important to note that direct, side-by-side comparative studies under identical conditions are limited. Data for MDPA is less abundant than for more commonly studied long-chain phosphonic acids like octadecylphosphonic acid (ODPA).
Table 1: Thermal Stability
| Molecule | Substrate | Desorption/Degradation Temperature | Technique |
| Alkanethiols | Gold | ~127-227°C (400-500 K)[1][2][3] | Thermal Desorption Spectroscopy (TDS) |
| Octadecylphosphonic Acid (ODPA)* | Titanium Dioxide | Alkyl chain degradation: ~200-350°C; P-O-Ti bond stable up to 800°C[5] | Thermal Programmed Desorption Mass Spectrometry (TPD-MS), XPS |
*Data for ODPA is used as a proxy for MDPA due to the lack of specific thermal desorption data for MDPA.
Table 2: Long-Term Stability in Solution
| Molecule | Substrate | Solution | Duration | Observation |
| This compound (MDPA) | Titanium Dioxide | Aqueous solution, pH 11 | Not specified | High hydrolytic stability, no loss of SH functionality[4] |
| Alkanethiols | Gold | Phosphate-Buffered Saline (PBS) | 21-35 days | Substantial loss of SAM integrity, desorption of alkanethiol[6] |
| Methyl-terminated Phosphonic Acid | 316L Stainless Steel | Tris-buffered saline (TBS), 37°C | 1-7 days | Significant desorption of molecules[7] |
Table 3: Surface Wettability (Contact Angle)
| Molecule | Substrate | Water Contact Angle (θ) |
| This compound (MDPA) | Titanium Dioxide | Hydrophobic character (specific angle not found) |
| Dodecylphosphonic acid (DP) | Fluorohydroxyapatite | Increased static contact angle, indicating a hydrophobic surface[8] |
| Alkanethiols (e.g., C11-C17) | Gold | ~110-115° |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to assess SAM stability.
Experimental Workflow for Stability Analysis
1. X-ray Photoelectron Spectroscopy (XPS) for Chemical Stability
XPS is a surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a surface. It is invaluable for confirming the presence of the SAM and monitoring its degradation or desorption.
-
Instrumentation: X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Procedure:
-
Sample Preparation: Mount the SAM-coated substrate on a sample holder.
-
Analysis Chamber: Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for key elements (e.g., C 1s, O 1s, S 2p for alkanethiols on gold; C 1s, O 1s, P 2p, Ti 2p for MDPA on TiO₂).
-
-
Stability Testing:
-
Thermal Stability: Heat the sample in-situ to progressively higher temperatures and acquire XPS spectra at each temperature point to monitor for changes in elemental ratios or peak shapes, which indicate desorption or decomposition.
-
Long-Term Stability: Expose the SAM to the desired environment (e.g., air, specific solution) for a set duration, then re-introduce it into the XPS system for analysis.
-
-
Data Analysis: Analyze the changes in elemental peak areas and binding energies to quantify the loss of the SAM and identify chemical changes (e.g., oxidation of the thiol headgroup).
-
2. Thermal Desorption Spectroscopy (TDS) for Thermal Stability
TDS measures the desorption of molecules from a surface as a function of temperature. This provides direct information about the binding energy of the adsorbate and the thermal stability of the monolayer.
-
Instrumentation: Ultra-high vacuum (UHV) system equipped with a sample manipulator capable of resistive or electron-beam heating, a temperature controller, and a quadrupole mass spectrometer (QMS).
-
Procedure:
-
Sample Preparation: Prepare the SAM on the substrate in-situ or ex-situ and introduce it into the UHV chamber.
-
Desorption: Heat the sample at a linear rate (e.g., 2-10 K/s).
-
Detection: Use the QMS to monitor the mass fragments of the desorbing molecules as a function of sample temperature.
-
Data Analysis: The temperature at which the desorption rate is maximal (the peak in the TDS spectrum) is related to the desorption energy and provides a quantitative measure of thermal stability.
-
3. Contact Angle Goniometry for Surface Integrity
Contact angle goniometry measures the angle at which a liquid droplet meets a solid surface, providing information about the surface's wettability and, by extension, the integrity and order of the SAM.
-
Instrumentation: Contact angle goniometer with a high-resolution camera, a light source, and a precision liquid dispensing system.
-
Procedure:
-
Sample Preparation: Place the SAM-coated substrate on the sample stage.
-
Droplet Deposition: Dispense a small droplet (typically 1-5 µL) of a probe liquid (e.g., deionized water) onto the surface.
-
Image Capture: Capture a high-quality image of the sessile drop.
-
Angle Measurement: Use software to analyze the droplet shape and determine the contact angle.
-
Stability Assessment: Measure the contact angle before and after stability testing (e.g., prolonged exposure to a solution or thermal treatment). A significant change in the contact angle indicates a change in the surface chemistry, likely due to SAM degradation or desorption.
-
Conclusion
The choice between this compound and alkanethiols for surface functionalization hinges on the specific stability requirements of the intended application. For applications demanding high thermal and long-term stability, particularly on metal oxide surfaces, MDPA and other phosphonic acids present a clear advantage due to the formation of robust covalent bonds. While alkanethiols on gold are a well-established and versatile system, their susceptibility to oxidation and thermal desorption limits their use in harsh environments or for long-term implantable devices. By understanding the fundamental differences in their binding mechanisms and leveraging the experimental techniques outlined in this guide, researchers can make informed decisions to advance the development of reliable and high-performance functional surfaces.
References
- 1. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Long-term stability of self-assembled monolayers on 316L stainless steel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Influence of Chain Length on Phosphonic Acid Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Phosphonic acids have emerged as highly effective molecules for surface functionalization, offering robust and stable self-assembled monolayers (SAMs) on a variety of metal oxide substrates. A critical parameter influencing the performance of these monolayers is the length of the alkyl chain. This guide provides a comparative analysis of phosphonic acids with different chain lengths, supported by experimental data, to inform material selection and experimental design in diverse applications ranging from biomedical implants to electronics.
Performance Comparison of Alkylphosphonic Acids
The length of the alkyl chain in phosphonic acids plays a crucial role in determining the physical and chemical properties of the resulting self-assembled monolayer. Generally, longer alkyl chains lead to more ordered, densely packed, and hydrophobic surfaces. This is attributed to increased van der Waals interactions between adjacent chains, which promote a more crystalline-like structure.
Several studies have quantitatively assessed the impact of chain length on various performance metrics. For instance, in the realm of organic electronics, the performance of pentacene organic thin-film transistors (TFTs) was systematically investigated using alkylphosphonic acid SAMs with varying chain lengths as the gate dielectric. A clear trend was observed where a longer chain length up to 14 carbon atoms resulted in improved TFT mobility and a higher on/off current ratio[1]. This is attributed to the formation of a more well-ordered SAM that provides a gate dielectric with lower leakage currents[1][2].
In the biomedical field, the modification of titanium surfaces with alkylphosphonic acid SAMs has been shown to accelerate the deposition of hydroxyapatite (HA), a key component of bone. A study comparing phosphonic acids with 3, 6, and 16 methylene units found that the rate of HA deposition was dependent on the alkyl chain length, with the 16-carbon chain being the most effective[3]. This highlights the importance of chain length in designing bioactive surfaces for implants.
The stability of the modified surface is also influenced by the alkyl chain length. For instance, when modifying zinc oxide nanoparticles with perfluorinated phosphonic acids, it was observed that the surface charge and stability of the nanoparticles increased with increasing alkyl chain length[4].
Below is a summary of key performance data from various studies:
| Phosphonic Acid Chain Length | Application | Substrate | Key Performance Metric | Observation | Reference |
| C6, C10, C14, C16, C18 | Organic Thin-Film Transistors | AlOx | TFT Mobility (cm²/V·s) | C14 showed optimal performance with a mobility of 0.7. | [1] |
| C6, C10, C14, C16, C18 | Organic Thin-Film Transistors | AlOx | On/Off Current Ratio | Increased from 10⁴ for C6 to >10⁵ for C14 and C16. | [1] |
| C3, C6, C16 | Biomaterial Surface Modification | Titanium | Hydroxyapatite Deposition | C16 was most effective in accelerating deposition. | [3] |
| C1, C3, C6 (amino-alkyl) | Metal Adsorption | TiO₂ | Modification Degree (#/nm²) | Decreased with increasing chain length under the same conditions. | [5] |
| Not Specified (Perfluorinated) | Nanoparticle Stabilization | Zinc Oxide | Surface Charge (Zeta Potential) | Increased with increasing alkyl chain length. | [4] |
| C6, C10, C14, C16, C18 | Organic Thin-Film Transistors | AlOx | Gate Leakage Current | Decreased monotonically with increasing chain length to C16. | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation and characterization of high-quality phosphonic acid SAMs.
Formation of Phosphonic Acid SAMs by Solution Deposition
This protocol describes a general procedure for the formation of phosphonic acid SAMs from a solution[6][7].
Materials:
-
Substrate (e.g., Titanium, Aluminum Oxide, Silicon Dioxide wafer)
-
Phosphonic acid with desired alkyl chain length (e.g., Octadecylphosphonic acid)
-
Solvent (e.g., ethanol, isopropanol, tetrahydrofuran)
-
Beakers, tweezers, and a nitrogen gas line
-
Sonicator
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each[6].
-
Substrate Pre-treatment (if necessary): For some substrates like aluminum, an oxygen-plasma treatment can be used to create a thin oxide layer with a high density of hydroxyl groups for molecular adsorption[1].
-
Solution Preparation: Prepare a solution of the phosphonic acid in the chosen solvent. A typical concentration is in the range of 0.1 mM to 1 mM[6]. Ensure the phosphonic acid is fully dissolved, using sonication if necessary.
-
SAM Deposition: Immerse the cleaned and dried substrate into the phosphonic acid solution. The deposition time can vary from a few hours to over 24 hours, depending on the desired monolayer quality[6]. The deposition is typically carried out at room temperature.
-
Rinsing and Drying: After the desired deposition time, remove the substrate from the solution. Rinse the substrate thoroughly with the pure solvent to remove any non-chemically bonded (physisorbed) molecules[6]. Dry the substrate under a stream of nitrogen gas.
-
Annealing (Optional): In some cases, a post-deposition annealing step can be performed to improve the ordering and stability of the monolayer[8].
Characterization of Phosphonic Acid SAMs
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the SAM[6].
Procedure:
-
Mount the SAM-modified substrate onto the XPS sample holder.
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Perform high-resolution scans of the core levels of interest, such as P 2p, O 1s, C 1s, and the substrate elements.
-
Analyze the binding energies and peak shapes to confirm the successful formation of the phosphonate linkage to the surface[6][9]. The O 1s spectrum can be deconvoluted to distinguish between P=O, P-O-H, and P-O-Metal bonds, providing insight into the binding mode[9].
Contact Angle Goniometry: This technique is used to assess the wettability of the SAM-modified surface, which provides an indication of the monolayer's quality and packing density[6]. A higher water contact angle for long-chain alkyl phosphonic acids generally indicates a more ordered and densely packed SAM[9].
Signaling Pathways and Applications in Drug Development
The phosphonic acid group is a structural analog of the phosphate moiety, which is ubiquitous in biological systems[10]. This mimicry is a key feature exploited in drug development, particularly for bone targeting. Phosphonic acids exhibit a strong affinity for hydroxyapatite, the primary mineral component of bone, making them excellent candidates for delivering therapeutic agents to the skeletal system[11].
Caption: Bone targeting mechanism of a phosphonic acid-linked drug.
The diagram above illustrates the conceptual pathway for a phosphonic acid-functionalized drug delivery system. The therapeutic agent is attached to a phosphonic acid linker, which then selectively binds to the hydroxyapatite in bone tissue. This targeted delivery can enhance the efficacy of treatments for bone diseases and reduce systemic side effects.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the comparative study of different chain length phosphonic acids for surface modification.
Caption: A typical experimental workflow for phosphonic acid SAMs.
This workflow provides a systematic approach to investigating the influence of phosphonic acid chain length on surface properties and performance in a specific application. By following these steps, researchers can obtain reliable and comparable data to guide the development of advanced materials and therapies.
References
- 1. fkf.mpg.de [fkf.mpg.de]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Influence of alkyl chain length on calcium phosphate deposition onto titanium surfaces modified with alkylphosphonic acid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Perfluorophosphonic Acid Surface Modifications on Zinc Oxide Nanoparticles | MDPI [mdpi.com]
- 5. Amino-Alkylphosphonate-Grafted TiO2: How the Alkyl Chain Length Impacts the Surface Properties and the Adsorption Efficiency for Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. marshall.edu [marshall.edu]
- 8. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Superior Performance of 12-Mercaptododecylphosphonic Acid in Biosensor Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of biosensor performance. An ideal linker ensures stable immobilization of biorecognition molecules, leading to enhanced sensitivity, selectivity, and operational longevity. This guide provides a comprehensive comparison of 12-Mercaptododecylphosphonic acid (MDDP) with other commonly used linkers, supported by experimental data, to highlight its advantages in biosensor development.
This compound (MDDP) is a self-assembling monolayer (SAM)-forming molecule that has garnered significant attention for its ability to create robust and well-ordered interfaces on metal oxide surfaces, which are frequently used as transducer materials in biosensors. Its unique bifunctional nature, featuring a phosphonic acid headgroup for strong surface anchoring and a terminal thiol group for biomolecule conjugation, offers distinct advantages over other linker chemistries, such as silanes and simple thiols.
At a Glance: MDDP vs. Other Linkers
| Performance Metric | This compound (MDDP) | Silane-Based Linkers (e.g., MPTMS) | Thiol-Based Linkers (on Gold) |
| Binding Chemistry | Forms strong, multidentate covalent bonds (M-O-P) with metal oxide surfaces (e.g., TiO₂, ZnO, Al₂O₃).[1][2] | Form Si-O-M bonds with hydroxylated surfaces (e.g., SiO₂, glass).[1] | Form Au-S bonds on gold surfaces.[3] |
| Hydrolytic Stability | Exhibits superior stability, especially in aqueous and physiological pH conditions.[1][4][5] | Prone to hydrolysis of the Si-O-metal bond, particularly under neutral to alkaline conditions, leading to monolayer degradation.[1][4][5] | The Au-S bond can be less stable over extended periods, especially in the presence of oxidizing agents.[3] |
| Surface Coverage | Can achieve higher surface loading and form more compact, uniform monolayers.[4] | Surface coverage can be limited by the density of surface hydroxyl groups and is prone to polymerization.[1] | Forms well-ordered monolayers on gold, but stability can be a concern.[3] |
| Versatility | Strong binding to a wide range of metal oxides.[1][2][6] | Primarily used for silica and glass surfaces.[1] | Limited to gold and some other noble metal surfaces. |
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of MDDP with other linkers for the same analyte in a single study are not abundant in publicly available literature, the principles derived from various studies allow for a clear performance projection. The superior stability and surface coverage of phosphonic acid-based SAMs translate to tangible benefits in biosensor performance.
A study directly comparing phosphonate and siloxane monolayers on a titanium alloy (Ti-6Al-4V) surface provides compelling evidence of the advantages of the phosphonic acid linkage. The study found that the surface loading for the phosphonate linker was approximately four times greater than for the siloxane linkers. Furthermore, while the initial mechanical strength was comparable, the hydrolytic stability of the siloxane monolayers was poor at a physiological pH of 7.5, with almost complete loss of the bound biomolecule after 7 days. In contrast, the phosphonate-linked molecule remained stably attached.[4] This highlights the significantly enhanced durability of phosphonate linkers like MDDP in biological applications.
Another study comparing phosphonic acid, carboxylic acid, and silatrane linkers for attaching porphyrin sensitizers to TiO₂ surfaces in photoelectrochemical cells found that the phosphonate-linked molecules were considerably less prone to leaching from the surface under alkaline conditions compared to the carboxylate-linked ones.[7] This further underscores the robust nature of the phosphonic acid-surface interaction.
Experimental Protocols
Detailed methodologies are crucial for the successful fabrication of high-performance biosensors. Below are generalized experimental protocols for the functionalization of metal oxide surfaces using MDDP and a common silane linker for comparison.
Protocol 1: Surface Functionalization with this compound (MDDP)
This protocol describes the formation of an MDDP self-assembled monolayer on a metal oxide surface (e.g., TiO₂, ZnO).
Materials:
-
Metal oxide substrate (e.g., TiO₂-coated sensor chip)
-
This compound (MDDP)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Thoroughly clean the metal oxide substrate by sonicating in ethanol and deionized water for 15 minutes each, followed by drying under a stream of nitrogen.
-
SAM Formation: Immerse the cleaned substrate in a freshly prepared 1 mM solution of MDDP in anhydrous ethanol.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.
-
Rinsing: After incubation, remove the substrate from the MDDP solution and rinse thoroughly with anhydrous ethanol to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Biomolecule Immobilization: The terminal thiol groups of the MDDP monolayer are now available for the covalent attachment of biorecognition molecules (e.g., enzymes, antibodies) through well-established cross-linking chemistries, such as using a maleimide-functionalized biomolecule or a heterobifunctional crosslinker like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Protocol 2: Surface Functionalization with (3-Mercaptopropyl)trimethoxysilane (MPTMS)
This protocol outlines the functionalization of a hydroxylated surface (e.g., SiO₂) with MPTMS.
Materials:
-
Hydroxylated substrate (e.g., SiO₂ sensor chip)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Anhydrous toluene
-
Deionized water
-
Nitrogen gas stream
Procedure:
-
Surface Activation: Treat the substrate with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care).
-
Rinsing and Drying: Rinse the activated substrate extensively with deionized water and dry thoroughly under a nitrogen stream.
-
Silanization: Immerse the activated substrate in a 1-2% (v/v) solution of MPTMS in anhydrous toluene.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinsing: Remove the substrate from the silane solution and rinse with anhydrous toluene to remove unreacted MPTMS.
-
Curing: Cure the silanized substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of stable siloxane bonds.
-
Biomolecule Immobilization: The terminal thiol groups are now available for biomolecule conjugation as described in the MDDP protocol.
Visualization of Experimental Workflows
To further clarify the processes, the following diagrams illustrate the key steps in biosensor fabrication using MDDP and a silane linker.
Signaling Pathway and Logical Relationships
The fundamental principle of these biosensors relies on the specific binding of an analyte to the immobilized biorecognition molecule, which in turn generates a measurable signal at the transducer surface. The choice of linker directly impacts the efficiency of this signal transduction.
Conclusion
The available evidence strongly indicates that this compound (MDDP) offers superior performance characteristics compared to traditional silane and thiol-based linkers for the functionalization of metal oxide surfaces in biosensor applications. The enhanced hydrolytic stability and higher surface coverage provided by the phosphonic acid anchoring group lead to more robust and reliable biosensors, which is a critical consideration for applications in complex biological media. For researchers aiming to develop high-performance biosensors with long operational lifetimes, MDDP represents a compelling choice of linker molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. princeton.edu [princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electrochemical Characterization of 12-Mercaptododecylphosphonic Acid (MDPA) Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrochemical characterization of self-assembled monolayers (SAMs) formed from 12-Mercaptododecylphosphonic acid (MDPA). It offers a comparative perspective against two other commonly utilized alkanethiols for SAM formation on gold surfaces: 11-mercaptoundecanoic acid (MUA), which features a carboxylic acid terminal group, and dodecanethiol (DDT), a simple alkyl chain thiol.
The selection of a specific molecule for SAM formation is critical as it dictates the surface properties, stability, and subsequent performance in applications such as biosensors, corrosion inhibition, and molecular electronics. This guide aims to provide objective comparisons based on available experimental data, detailed experimental protocols, and visual workflows to aid in the selection and characterization process.
Comparative Performance of Alkanethiol SAMs on Gold
The electrochemical properties of a SAM are intrinsically linked to the nature of its terminal functional group and the overall packing density and order of the monolayer. MDPA, with its phosphonic acid head group, is expected to exhibit distinct characteristics compared to the carboxylic acid-terminated MUA and the methyl-terminated DDT. Phosphonic acids are known to form robust monolayers on various metal oxide surfaces and can also interact strongly with gold, potentially influencing the electrochemical behavior at the electrode-electrolyte interface.
Below is a summary of key electrochemical parameters for MDPA, MUA, and DDT SAMs. It is crucial to note that the presented values are collated from various studies and may not be directly comparable due to differing experimental conditions. They serve as a representative guide to the expected performance of each type of monolayer.
| Alkanethiol | Terminal Group | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Reductive Desorption Potential (V vs. Ag/AgCl) | Surface Coverage (Γ) (mol/cm²) |
| This compound (MDPA) | Phosphonic Acid (-PO(OH)₂) | High | Low | Expected to be relatively negative | High |
| 11-Mercaptoundecanoic acid (MUA) | Carboxylic Acid (-COOH) | High | Low | -0.9 to -1.1 | (4.5 - 5.5) x 10⁻¹⁰ |
| Dodecanethiol (DDT) | Methyl (-CH₃) | Very High | Very Low | -1.0 to -1.2 | (4.6 - 5.0) x 10⁻¹⁰ |
Note: The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are typically determined using Electrochemical Impedance Spectroscopy (EIS) with a redox probe such as [Fe(CN)₆]³⁻/⁴⁻. The reductive desorption potential and surface coverage are commonly measured by Cyclic Voltammetry (CV) in a basic electrolyte. Higher Rct and lower Cdl values generally indicate a more densely packed and defect-free monolayer that effectively blocks electron transfer.
Experimental Protocols
Detailed methodologies are essential for the reproducible formation and characterization of high-quality SAMs. The following protocols provide a general framework that can be adapted for the comparative electrochemical analysis of MDPA, MUA, and DDT SAMs on gold electrodes.
Substrate Preparation
A clean and smooth gold surface is paramount for the formation of a well-ordered SAM.
-
Mechanical Polishing: Polycrystalline gold electrodes are mechanically polished using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.
-
Sonication: The polished electrodes are then sonicated in deionized water and ethanol for 5-10 minutes each to remove polishing residues.
-
Electrochemical Cleaning: The electrodes are electrochemically cleaned in a 0.5 M H₂SO₄ solution by cycling the potential between the hydrogen and oxygen evolution regions (e.g., -0.2 V to +1.5 V vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable and characteristic cyclic voltammogram for clean gold is obtained.
-
Final Rinse and Dry: The electrodes are thoroughly rinsed with deionized water and absolute ethanol and then dried under a stream of high-purity nitrogen gas.
SAM Formation
-
Solution Preparation: Prepare 1 mM solutions of MDPA, MUA, and DDT in absolute ethanol. Gentle sonication may be required to fully dissolve the thiols.
-
Immersion: Immediately immerse the freshly cleaned and dried gold electrodes into the respective thiol solutions. Ensure the entire gold surface is submerged.
-
Incubation: Allow the self-assembly process to occur for a period of 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the electrodes from the solutions and rinse them thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Drying: Dry the SAM-modified electrodes under a stream of nitrogen gas before characterization.
Electrochemical Characterization
Electrochemical measurements are performed in a standard three-electrode cell containing a suitable electrolyte. A platinum wire is typically used as the counter electrode and an Ag/AgCl electrode as the reference electrode.
CV is used to assess the blocking properties of the SAM and to determine the reductive desorption potential and surface coverage.
-
Blocking Properties: Record the cyclic voltammogram in a solution containing a redox probe, such as 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in 0.1 M KCl. A significant reduction in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode indicate the formation of a blocking monolayer.
-
Reductive Desorption: To determine the surface coverage, perform cyclic voltammetry in a deoxygenated basic electrolyte (e.g., 0.5 M KOH) at a scan rate of 50 mV/s. The potential is scanned to negative values (e.g., from 0 V to -1.4 V vs. Ag/AgCl) to induce the reductive desorption of the thiol from the gold surface. The surface coverage (Γ) can be calculated from the charge (Q) associated with the desorption peak using the following equation: Γ = Q / (nFA) where 'n' is the number of electrons involved in the desorption process (typically assumed to be 1), 'F' is the Faraday constant (96485 C/mol), and 'A' is the electroactive area of the electrode.
EIS is a powerful technique to probe the interfacial properties of the SAM, providing information on the charge transfer resistance and the double-layer capacitance.
-
Measurement Setup: Perform EIS measurements in the same redox probe solution used for the CV blocking studies. The frequency is typically scanned from a high value (e.g., 100 kHz) to a low value (e.g., 0.1 Hz) at the formal potential of the redox couple.
-
Data Analysis: The impedance data is commonly represented as a Nyquist plot (Z' vs. -Z''). The data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative parameters. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), and the double-layer capacitance (Cdl) can be calculated from the impedance at high frequencies.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships described in this guide.
A Comparative Guide to the Surface Energy of 12-Mercaptododecylphosphonic Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface energy of self-assembled monolayers (SAMs) formed from 12-Mercaptododecylphosphonic acid (MDDP). The performance of MDDP monolayers is objectively compared with alternative SAMs, supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate replication and further research.
Introduction to Surface Energy Modification with Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular layers that spontaneously form on the surface of a substrate. They are a powerful tool for tuning the interfacial properties of materials, including surface energy, wettability, and biocompatibility. The choice of the molecule used to form the SAM dictates the resulting surface properties. This guide focuses on this compound (MDDP), a molecule featuring a phosphonic acid headgroup for strong anchoring to metal oxide surfaces and a thiol (-SH) terminal group that can influence the surface energy and provide a reactive site for further functionalization.
Comparison of Surface Energy: MDDP vs. Alternative SAMs
The surface energy of a material is a critical parameter that governs its interaction with the surrounding environment. In the context of SAMs, the terminal functional group of the constituent molecules plays a pivotal role in determining the surface energy. This section compares the surface properties of MDDP monolayers with those of other commonly used SAMs, particularly methyl-terminated phosphonic acids and alkanethiols on gold.
A key indicator of surface energy is the water contact angle; a higher contact angle indicates a more hydrophobic surface and lower surface energy.
Table 1: Comparison of Water Contact Angles for Different Self-Assembled Monolayers
| Self-Assembled Monolayer | Molecule | Substrate | Water Contact Angle (θ) | Surface Character |
| Thiol-Terminated Phosphonic Acid | This compound (MDDP) | Titanium Dioxide (TiO₂) | Not explicitly found in searched literature | Moderately Hydrophobic (expected) |
| Methyl-Terminated Phosphonic Acid | Octadecylphosphonic acid (ODPA) | Titanium Dioxide (TiO₂) | ~117.6°[1] | Highly Hydrophobic |
| Methyl-Terminated Alkanethiol | Octadecanethiol (ODT) | Gold (Au) | ~114-117° | Highly Hydrophobic |
| Carboxyl-Terminated Phosphonic Acid | 16-Phosphonohexadecanoic acid | Indium Tin Oxide (ITO) | 15-72° | Hydrophilic to Moderately Hydrophobic |
Note: While a specific water contact angle for MDDP on TiO₂ was not found in the searched literature, the thiol (-SH) group is known to be more polar than a methyl (-CH₃) group. Therefore, it is expected that an MDDP monolayer would exhibit a lower water contact angle (be less hydrophobic) than an ODPA monolayer.
Experimental Protocols
Accurate and reproducible surface energy measurements rely on meticulous experimental procedures. The following sections detail the protocols for the preparation of phosphonic acid SAMs and the measurement of their surface energy via contact angle goniometry.
Preparation of this compound (MDDP) Monolayers on Titanium Dioxide
This protocol describes the formation of MDDP SAMs on a titanium dioxide surface.
Materials:
-
Titanium dioxide (TiO₂) substrate
-
This compound (MDDP)
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Beakers, tweezers
-
Nitrogen gas source
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the TiO₂ substrate to remove organic and inorganic contaminants.
-
A common method involves sequential sonication in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
For enhanced cleaning and to generate a reactive oxide layer, an oxygen plasma or UV-ozone treatment can be performed immediately before deposition.
-
-
Preparation of MDDP Solution:
-
Prepare a dilute solution of MDDP in an anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.
-
Ensure the MDDP is fully dissolved, using sonication if necessary.
-
-
SAM Deposition:
-
Immerse the cleaned and dried TiO₂ substrate into the MDDP solution.
-
The deposition time can vary from a few hours to over 24 hours. Longer deposition times generally lead to more ordered and densely packed monolayers.
-
The deposition is typically carried out at room temperature.
-
-
Rinsing and Drying:
-
After the desired deposition time, remove the substrate from the solution.
-
Rinse the substrate thoroughly with the pure solvent to remove any physically adsorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Annealing (Optional):
-
A post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of stable covalent bonds between the phosphonic acid headgroup and the substrate surface.
-
Measurement of Surface Energy by Contact Angle Goniometry
Contact angle goniometry is a widely used technique to determine the surface energy of a solid.
Materials and Equipment:
-
Contact angle goniometer with a high-resolution camera and light source
-
Syringe with a fine needle for dispensing liquid droplets
-
A set of probe liquids with known surface tension components (e.g., deionized water, diiodomethane, ethylene glycol)
-
SAM-coated substrate
Procedure:
-
Instrument Setup:
-
Place the SAM-coated substrate on the sample stage of the goniometer. Ensure the surface is level.
-
-
Droplet Deposition:
-
Use the syringe to carefully dispense a small droplet of the first probe liquid (e.g., water) onto the surface of the SAM.
-
-
Image Capture:
-
Adjust the focus and lighting to obtain a clear image of the droplet profile at the solid-liquid-vapor interface.
-
Capture a high-resolution image of the sessile drop.
-
-
Contact Angle Measurement:
-
Use the software of the goniometer to analyze the captured image and determine the contact angle between the droplet and the surface. The software typically fits the droplet shape to a mathematical model (e.g., Young-Laplace equation) to calculate the angle.
-
-
Multiple Measurements:
-
Repeat the measurement at several different locations on the SAM surface to ensure reproducibility and obtain an average contact angle.
-
-
Repeat with Different Liquids:
-
Carefully clean the surface (if possible without damaging the SAM) and repeat steps 2-5 with the other probe liquids.
-
-
Surface Energy Calculation:
-
Using the measured contact angles of the different probe liquids, the surface free energy of the SAM can be calculated using various theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) or the Wu model. These models separate the surface energy into dispersive and polar components.
-
Visualizing the Experimental Workflow and Molecular Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 12-Mercaptododecylphosphonic Acid: A Step-by-Step Guide
For Immediate Reference: Treat 12-Mercaptododecylphosphonic acid as a hazardous waste and follow the specific disposal procedures outlined by your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive operational plan for its disposal, intended for researchers, scientists, and drug development professionals.
Key Safety and Handling Information
Before handling or disposing of this compound, it is essential to be aware of its hazards. The following table summarizes crucial safety data.
| Parameter | Information | Citation |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat, and respiratory protection if dust is generated. | |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. | |
| Incompatible Materials | Strong oxidizing agents, strong bases. As an acidic compound, it should be stored separately from bases. | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as a hazardous waste stream. Adherence to the following procedural steps is mandatory.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: this compound must be disposed of as hazardous chemical waste. Do not mix it with non-hazardous waste.
-
Segregate from Incompatibles: Ensure that waste this compound is not mixed with incompatible materials, particularly strong bases and oxidizing agents, to prevent dangerous chemical reactions.[1] It should be stored in a designated area for acidic corrosive solids.
Step 2: Waste Collection and Containerization
-
Use Original or Designated Container: Whenever possible, collect the waste in its original container. If this is not feasible, use a clean, dry, and compatible container with a secure screw-top lid. The container must be in good condition, free from leaks or cracks.
-
Solid Waste: Collect dry, solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a designated, compatible solid waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a compatible, sealed container. Do not pour it down the drain.
Step 3: Labeling of Waste Containers
-
Affix a Hazardous Waste Label: Clearly label the waste container with the words "Hazardous Waste."
-
Complete Chemical Information: The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).
-
List all Contents: If it is a solution, list all constituents, including solvents, with their approximate concentrations.
-
Include Contact Information: Add the name of the principal investigator or responsible person and the laboratory location.
-
Date of Accumulation: Record the date when the first particle of waste was placed in the container.
Step 4: Storage of Hazardous Waste
-
Store in a Designated Satellite Accumulation Area (SAA): The labeled waste container must be stored in a designated SAA within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when adding waste.
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to schedule a pickup.
-
Follow Institutional Protocols: Adhere to all specific procedures and documentation requirements established by your institution for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and detailed information.
References
Essential Safety and Operational Guide for Handling 12-Mercaptododecylphosphonic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 12-Mercaptododecylphosphonic acid. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety and Hazard Information
This compound is a combustible solid that poses several hazards, including skin irritation, serious eye irritation, and potential respiratory irritation. As a thiol, it possesses a strong, unpleasant odor.[1][2][3] The phosphonic acid functional group also suggests corrosive properties.[4][5][6]
Hazard Classifications:
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system
-
Combustible Solid
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 159239-33-5 | |
| Molecular Formula | C12H27O3PS | |
| Molecular Weight | 282.38 g/mol | |
| Appearance | White to off-white powder or crystalline solid | [7] |
| Melting Point | 92-98 °C | [7] |
| Storage Temperature | 2-8°C |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound to mitigate the risks of exposure.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn to protect against splashes, mists, or fumes.[4][8] A face shield should be worn in conjunction with goggles to provide broader protection for the face.[5][9] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to protect against skin contact.[4][10] Gloves should be inspected before use and disposed of properly after handling.[11] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat or apron made of a chemical-resistant material should be worn to protect the skin and clothing from spills and splashes.[4][12] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator may be necessary if handling the powder outside of a fume hood or if dust is generated. The appropriate type of respirator and cartridge should be selected based on the potential for inhalation exposure.[4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust and vapors.[5]
-
Ensure that an eyewash station and emergency shower are readily accessible.[5][13]
-
Prepare a bleach bath (a 1:1 mixture of bleach and water) in a labeled, covered plastic container within the fume hood for decontaminating glassware.[1]
-
-
Handling the Chemical :
-
Before handling, don the appropriate personal protective equipment as outlined in the table above.
-
Handle the solid carefully to avoid generating dust.
-
If transferring the chemical, use a funnel to minimize the risk of spills.[9]
-
Keep all containers of this compound tightly closed when not in use.[9]
-
-
Experimental Procedures :
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection :
-
Decontamination and Glassware Cleaning :
-
Immediately after use, all glassware that has come into contact with the chemical should be submerged in the prepared bleach bath within the fume hood.[1][2]
-
Allow the glassware to soak for at least 14 hours (overnight) to oxidize the thiol.[1]
-
After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[1]
-
Disposable items that are malodorous should be sealed in a zip-lock bag and placed in a labeled hazardous waste container.[2]
-
-
Spill Management :
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. How To [chem.rochester.edu]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Work-related Eye Injuries | WorkCare [workcare.com]
- 9. safeti.com [safeti.com]
- 10. trimaco.com [trimaco.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
